3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
Description
Properties
IUPAC Name |
4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14-15,20-25H,1-2,5-6,11H2/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLCJIHILFMRQ-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Provenance of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide for Researchers
An In-depth Exploration of the Botanical Sources, Isolation Protocols, and Biological Signaling Pathways of a Promising Bioactive Diarylheptanoid
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. This compound has garnered interest within the scientific community for its potential therapeutic properties, stemming from its structural similarity to other bioactive diarylheptanoids. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its known and inferred biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of this compound
The primary natural sources of this compound are plants belonging to the Zingiberaceae family, commonly known as the ginger family. This compound has been isolated from the rhizomes of several species within this family.
The most frequently cited botanical sources include:
-
Curcuma comosa : The rhizomes of this plant are a well-documented source of this compound[1][2][3].
-
Alpinia officinarum (Lesser Galangal) : Various diarylheptanoids have been isolated from the rhizomes of this plant[4][5][6][7][8].
-
Zingiber officinale (Ginger) : The rhizomes of ginger are known to contain a variety of diarylheptanoids.
-
Curcuma kwangsiensis .[9]
-
Tacca chantrieri .[9]
A glycosidic form, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been isolated from Tacca plantaginea[10].
Quantitative Analysis
To date, specific quantitative data on the yield or concentration of this compound in its natural sources remains limited in publicly available literature. However, various analytical methods have been developed for the quantification of other diarylheptanoids in plant extracts, which can be adapted for the target compound. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a commonly employed technique.
| Analytical Method | Plant Matrix | Target Analytes | Key Findings | Reference |
| HPLC-DAD | Curcuma comosa rhizomes | Various diarylheptanoids | A validated method for the simultaneous quantification of major diarylheptanoids. | [Link to relevant study] |
| HPLC with Electrochemical Detection | Alpinia officinarum rhizomes | Five diarylheptanoids | Electrochemical detection showed higher sensitivity than photodiode array detection for some diarylheptanoids.[6] | [6] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a representative protocol synthesized from multiple literature sources.
Preparation of Plant Material
-
Fresh rhizomes of Curcuma comosa or Alpinia officinarum are collected, washed, and shade-dried.
-
The dried rhizomes are ground into a fine powder to increase the surface area for efficient extraction.
Solvent Extraction
-
The powdered rhizomes are subjected to exhaustive extraction with a suitable solvent. Methanol (B129727) or ethanol (B145695) are commonly used for their ability to extract a broad range of polar and semi-polar compounds.
-
The extraction can be performed by maceration, Soxhlet extraction, or ultrasonication.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.
Solvent Partitioning
-
The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step fractionates the extract based on the polarity of its constituents. Diarylheptanoids are typically found in the ethyl acetate and chloroform fractions.
Chromatographic Purification
-
Column Chromatography: The bioactive fractions are subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are often further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small percentage of formic acid or acetonitrile) and methanol or acetonitrile.
Structure Elucidation
The structure of the purified this compound is confirmed using spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure.
Signaling Pathways
While direct studies on the signaling pathways of this compound are emerging, significant insights can be drawn from the bioactivity of its glycosidic derivative and other closely related diarylheptanoids.
Inhibition of NF-κB Signaling Pathway
A glucopyranoside derivative of the target compound, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to significantly inhibit TNF-α-induced NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcriptional activity with an IC50 of 9.4 μM[10]. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.
Activation of PPAR Signaling Pathway
The same glucopyranoside derivative also significantly activates Peroxisome Proliferator-Activated Receptor (PPAR) transcriptional activity with an EC50 of 9.9 μM, showing specific activation of PPARβ(δ) (EC50 = 23.1 μM)[10]. PPARs are nuclear receptors that play crucial roles in metabolism and inflammation.
Induction of Apoptosis
While not directly demonstrated for the target compound, a related diarylheptanoid from Curcuma comosa, 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene, has been shown to induce apoptosis in leukemic stem cells. This compound was found to modify the translocation of nucleophosmin (B1167650) (NPM), leading to the enhancement of p53 and cleaved caspase-3 expression, which are key regulators of apoptosis. It is plausible that this compound may exert similar pro-apoptotic effects through related mechanisms.
Conclusion
This compound is a naturally occurring diarylheptanoid with significant potential for further investigation as a therapeutic agent. Its presence in several members of the Zingiberaceae family, particularly Curcuma comosa and Alpinia officinarum, makes these plants valuable sources for its isolation. While specific quantitative data for this compound is currently lacking, established analytical and purification protocols for related diarylheptanoids provide a solid foundation for future research. The demonstrated anti-inflammatory and potential pro-apoptotic activities, likely mediated through the NF-κB and p53/caspase signaling pathways, underscore the importance of continued research into the precise molecular mechanisms and therapeutic applications of this promising natural product. Future studies should focus on quantifying the compound in its native sources, optimizing isolation protocols, and further elucidating its specific interactions with cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diarylheptanoids from Alpinia officinarum | Semantic Scholar [semanticscholar.org]
- 9. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Guide: Isolation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from Curcuma comosa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curcuma comosa, a plant belonging to the Zingiberaceae family, is a rich source of bioactive compounds, particularly diarylheptanoids. These phenolic compounds have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and estrogenic effects.[1][2] This technical guide provides a comprehensive overview of the isolation and characterization of a specific diarylheptanoid, 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, from the rhizomes of Curcuma comosa. The methodologies outlined herein are synthesized from established protocols for the extraction and purification of diarylheptanoids from plant materials.
Compound Profile
-
Compound Name: this compound
-
Chemical Structure: A linear diarylheptanoid with a seven-carbon aliphatic chain connecting two 3,4-dihydroxyphenyl rings, and hydroxyl groups at positions 3 and 5 of the heptane (B126788) chain.
-
Molecular Formula: C₁₉H₂₄O₆[3]
-
Molecular Weight: 348.39 g/mol [3]
-
Biological Significance: This class of compounds has shown potential as an antioxidant and anti-inflammatory agent.[4] The multiple hydroxyl groups contribute to its radical scavenging capabilities.[5]
Experimental Protocols
The following protocols describe a generalized yet detailed procedure for the isolation and purification of this compound from Curcuma comosa rhizomes.
Plant Material and Extraction
-
Plant Material Preparation:
-
Fresh rhizomes of Curcuma comosa are collected, washed thoroughly with distilled water, and air-dried in the shade.
-
The dried rhizomes are then ground into a fine powder using a mechanical grinder.
-
-
Solvent Extraction Workflow:
-
The powdered rhizome material is subjected to sequential maceration with solvents of increasing polarity to fractionate the components.
-
Initially, the powder is macerated with n-hexane for 72 hours at room temperature to remove non-polar constituents like fats and waxes. This step is repeated three times.
-
The n-hexane extracts are combined and concentrated under reduced pressure using a rotary evaporator.
-
The defatted plant material is then air-dried and subsequently macerated with ethyl acetate (B1210297) for 72 hours at room temperature (repeated three times). Diarylheptanoids are typically extracted in this fraction.
-
The ethyl acetate extracts are combined and concentrated in vacuo to yield a crude extract.
-
Chromatographic Purification
The crude ethyl acetate extract is subjected to multiple chromatographic steps to isolate the target compound.
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
A glass column is packed with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
The crude ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).
-
Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC).
-
TLC is performed on silica gel 60 F₂₅₄ plates, using a mobile phase of n-hexane:ethyl acetate (e.g., 1:1). Spots are visualized under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Fractions with similar TLC profiles are combined and concentrated.
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Fractions enriched with the target compound are further purified using a Sephadex LH-20 column.
-
The column is equilibrated and eluted with 100% methanol.
-
This step helps in separating compounds based on molecular size and polarity, effectively removing remaining impurities.
-
Fractions are again monitored by TLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):
-
For obtaining a high-purity compound, a final purification step using preparative HPLC may be necessary.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid or acetic acid to improve peak shape.
-
The elution is monitored using a UV detector, and the peak corresponding to the target compound is collected.
-
The solvent is removed under reduced pressure to yield the pure this compound.
-
Data Presentation
The following tables summarize the key quantitative data for the isolated compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₄O₆ |
| Molecular Weight | 348.39 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Data Points |
| ¹H NMR | δ 6.5–6.7 ppm (aromatic protons), δ 3.8–4.0 ppm (aliphatic OH groups)[5] |
| ¹³C NMR | δ 47.8–49.1 ppm (heptane carbons), δ 115.1–144.5 ppm (aromatic carbons)[5] |
| Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight |
Signaling Pathways
Diarylheptanoids are known to exert their biological effects through various signaling pathways, primarily related to their antioxidant and anti-inflammatory properties.
Antioxidant Mechanism
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. The phenolic hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.
Anti-inflammatory Pathway
Diarylheptanoids have been reported to inhibit inflammatory pathways. A key mechanism involves the suppression of pro-inflammatory mediators. While the precise interactions of this compound are a subject of ongoing research, a plausible pathway involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade.
Conclusion
This technical guide outlines a comprehensive approach for the isolation and characterization of this compound from Curcuma comosa. The detailed experimental protocols and data presentation provide a valuable resource for researchers in natural product chemistry and drug development. Further investigation into the specific mechanisms of action and pharmacological potential of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Diarylheptanoids, new phytoestrogens from the rhizomes of Curcuma comosa: Isolation, chemical modification and estrogenic activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. brieflands.com [brieflands.com]
Unveiling a Potent Phenol: The Discovery and History of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
A deep dive into the origins, isolation, and biological significance of a promising natural diarylheptanoid.
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. This particular compound has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this promising molecule, tailored for researchers, scientists, and professionals in drug development.
Discovery and Natural Occurrence
The discovery of this compound is not attributed to a single seminal publication but rather a series of phytochemical investigations into various medicinal plants. This diarylheptanoid has been identified as a constituent of several plant species, most notably from the Zingiberaceae (ginger) and Taccaceae families.
Initial reports indicated its presence in the rhizomes of Curcuma comosa , a plant used in traditional Thai medicine.[1] Subsequent research led to its isolation from Kaempferia galanga , commonly known as aromatic ginger, with a 2021 review citing a 2018 publication by Yao for the isolation of the (3R,5S) stereoisomer.[2] Furthermore, a 2018 Vietnamese study by Vu Thi Quynh Chi and colleagues reported the isolation of this compound and its 3-O-β-D-glucopyranoside derivative from the rhizomes of Tacca chantrieri , the black bat flower. This body of work establishes that the compound is a recurring motif in distinct botanical sources.
Chemical Structure and Properties
Molecular Formula: C₁₉H₂₄O₆ CAS Number: 408324-01-6
The structure consists of a heptane (B126788) chain with hydroxyl groups at positions 3 and 5, and two 3,4-dihydroxyphenyl (catechol) moieties at positions 1 and 7. The presence of multiple hydroxyl groups, particularly the catechol rings, is a key determinant of its potent antioxidant activity.
Experimental Protocols: Isolation from Natural Sources
While specific, detailed protocols for the isolation of this compound are often proprietary or described in general terms within the literature, a general workflow can be reconstructed based on common phytochemical practices for diarylheptanoids.
General Isolation Workflow
Caption: Generalized workflow for the isolation of diarylheptanoids.
Methodology:
-
Extraction: Dried and powdered rhizomes are typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Diarylheptanoids are often enriched in the ethyl acetate fraction.
-
Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography. Initial separation is commonly performed on a silica (B1680970) gel column, followed by further purification using Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Chemical Synthesis
A total synthesis specifically for this compound has not been prominently reported in the literature. However, the synthesis of structurally related polyhydroxylated diarylheptanoids has been achieved. These synthetic strategies can provide a blueprint for a plausible synthetic route.
Plausible Synthetic Approach
A likely synthetic strategy would involve the stereoselective construction of the 1,3-diol system on the heptane backbone, followed by the attachment of the two catechol moieties.
Caption: A potential synthetic pathway for polyhydroxylated diarylheptanoids.
Key steps would likely include:
-
Asymmetric Synthesis: Establishing the stereocenters at C-3 and C-5 using chiral auxiliaries or asymmetric catalysis.
-
Coupling Reactions: Utilizing carbon-carbon bond-forming reactions like the Wittig reaction, Grignard reactions, or Suzuki coupling to attach the phenyl rings to the heptane chain.
-
Protecting Group Chemistry: The hydroxyl groups of the catechol moieties would need to be protected during the synthesis and deprotected in the final steps.
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated noteworthy biological activities, particularly in the realms of cytotoxicity and the modulation of key inflammatory and metabolic signaling pathways.
Quantitative Biological Data
| Compound | Assay | Cell Line | Result (IC₅₀ / EC₅₀) |
| This compound | Cytotoxicity (MTT assay) | HL-60 (Human promyelocytic leukemia) | 1.8 µg/mL |
| Cytotoxicity (MTT assay) | HSC-2 (Human oral squamous carcinoma) | 54 µg/mL | |
| This compound 3-O-β-D-glucopyranoside | TNF-α-induced NF-κB transcriptional activity inhibition | HepG2 (Human liver cancer) | 9.4 µM |
| PPAR transcriptional activation | - | 9.9 µM |
Modulation of Signaling Pathways
The glucoside derivative of the title compound has been shown to interact with two critical signaling pathways:
-
NF-κB Signaling Pathway: The inhibition of TNF-α-induced NF-κB transcriptional activity suggests a potent anti-inflammatory effect. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Caption: Inhibition of the NF-κB signaling pathway.
-
PPAR Signaling Pathway: The activation of Peroxisome Proliferator-Activated Receptor (PPAR) transcriptional activity points towards a role in metabolic regulation. PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.
Caption: Activation of the PPAR signaling pathway.
Conclusion and Future Directions
This compound is a diarylheptanoid of significant scientific interest, with demonstrated cytotoxic and potential anti-inflammatory and metabolic regulatory properties. Its discovery history highlights the value of exploring traditional medicinal plants for novel bioactive compounds. While its isolation from natural sources is established, the development of a robust total synthesis would be a crucial step for further pharmacological evaluation and potential therapeutic development. Future research should focus on elucidating the specific molecular targets of the parent compound, expanding the scope of its biological activity screening, and investigating its pharmacokinetic and pharmacodynamic properties in in vivo models. The potent and dual activities of its derivatives on the NF-κB and PPAR pathways make this structural scaffold a compelling starting point for the design of new multi-target therapeutic agents.
References
Chemical and physical properties of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known and potential biological activities of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. This natural product, primarily isolated from plants of the Curcuma genus, has garnered interest for its potential therapeutic applications, particularly its antioxidant and anti-inflammatory properties. This document summarizes key data, outlines experimental protocols for its study, and visualizes its potential mechanism of action through signaling pathway diagrams.
Chemical and Physical Properties
This compound is a linear diarylheptanoid characterized by a seven-carbon chain linking two 3,4-dihydroxyphenyl (catechol) groups, with hydroxyl substitutions at the 3rd and 5th positions of the heptane (B126788) chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol | PubChem |
| Synonyms | (3R,5R)-3,5-Dihydroxy-1,7-bis-(3,4-dihydroxyphenyl)heptane | PubChem |
| Molecular Formula | C₁₉H₂₄O₆ | PubChem |
| Molecular Weight | 348.39 g/mol | PubChem |
| Appearance | Not explicitly reported; likely an oil or amorphous solid | Inferred from related compounds |
| Melting Point | Data not available (experimental) | - |
| Boiling Point | Data not available (experimental) | - |
| Solubility | Practically insoluble in water. Soluble in organic solvents like methanol (B129727) and ethanol (B145695). | Inferred from general characteristics of similar compounds. |
| pKa | Data not available (experimental) | - |
| CAS Number | 408324-01-6 | PubChem |
Note: Most of the physical properties listed are computationally derived or inferred from related compounds due to a lack of available experimental data.
Biological Activities and Signaling Pathways
The biological activities of this compound are primarily attributed to its potent antioxidant and potential anti-inflammatory effects. The multiple phenolic hydroxyl groups are key to its free radical scavenging capabilities.
Antioxidant Activity
The antioxidant mechanism of this diarylheptanoid is believed to involve the donation of hydrogen atoms from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS), thereby forming stable phenoxyl radicals that do not propagate further oxidative chain reactions.
Anti-inflammatory Activity and Signaling Pathways
While direct studies on the anti-inflammatory signaling of this compound are limited, evidence from a closely related glucopyranoside derivative and other diarylheptanoids from Curcuma comosa strongly suggests a mechanism involving the inhibition of the NF-κB pathway and activation of the PPAR pathway.[1]
2.2.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Diarylheptanoids may inhibit this process by preventing the degradation of IκBα.
2.2.2. Activation of the PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation. PPAR activation, particularly PPARβ/δ, generally leads to anti-inflammatory effects. Ligand-activated PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their expression. A glucopyranoside derivative of the target compound has been shown to activate PPARs.[1]
Experimental Protocols
The following sections outline general methodologies for the isolation, purification, and evaluation of the antioxidant activity of this compound, based on established procedures for similar compounds.
Isolation and Purification from Curcuma comosa
This protocol is a generalized procedure and may require optimization.
Workflow Diagram
Methodology:
-
Extraction: Dried and powdered rhizomes of Curcuma comosa are first macerated with a non-polar solvent like hexane to remove lipids. The residue is then extracted with a solvent of medium polarity, such as ethyl acetate, to extract the diarylheptanoids.
-
Concentration: The ethyl acetate extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography.
-
Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Purification: Fractions rich in the desired compound are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Antioxidant Activity Assays
3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: The test compound is dissolved in methanol at various concentrations.
-
Reaction: An aliquot of the sample solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Generation of ABTS•⁺: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•⁺ solution: The ABTS•⁺ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound is dissolved in a suitable solvent at various concentrations.
-
Reaction: An aliquot of the sample solution is added to the diluted ABTS•⁺ solution.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.
Conclusion
This compound is a promising natural product with significant potential for further investigation. Its strong antioxidant properties and the putative anti-inflammatory mechanisms involving the NF-κB and PPAR signaling pathways make it a compelling candidate for drug discovery and development, particularly for conditions associated with oxidative stress and inflammation. Further research is warranted to experimentally determine its physical properties, fully elucidate its biological mechanisms, and evaluate its therapeutic efficacy and safety profile.
References
An In-depth Technical Guide to 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a natural compound isolated from plants of the Curcuma genus. This document details its chemical identity, including its CAS number and structure, and summarizes its known biological activities with a focus on its anti-inflammatory and metabolic regulatory properties. Detailed experimental protocols for key biological assays, quantitative data on its activity, and visualizations of its mechanism of action and isolation workflow are provided to support further research and development efforts.
Chemical Identity and Structure
This compound is a natural phenolic compound.[1]
-
CAS Number: 408324-01-6[2]
-
Molecular Formula: C₁₉H₂₄O₆[2]
-
Molecular Weight: 348.39 g/mol [2]
-
IUPAC Name: 4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol
-
Synonyms: (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane
Chemical Structure:
Biological Activity and Quantitative Data
This diarylheptanoid has been shown to possess significant biological activities, primarily as an anti-inflammatory agent and a modulator of metabolic pathways.
Anti-inflammatory Activity
The compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. It has been shown to significantly inhibit TNF-α-induced NF-κB transcriptional activity.[3]
Metabolic Regulation
This compound is an activator of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[3] The compound activates PPAR transcriptional activity, with a specific activating effect on PPARβ(δ).[3]
Summary of Quantitative Data
| Biological Activity | Assay Type | Parameter | Value (μM) |
| Anti-inflammatory | TNF-α-induced NF-κB transcriptional activity inhibition | IC₅₀ | 9.4[3] |
| Metabolic Regulation | PPAR transcriptional activation | EC₅₀ | 9.9[3] |
| PPARβ(δ) specific activation | EC₅₀ | 23.1[3] |
Experimental Protocols
General Protocol for TNF-α-induced NF-κB Luciferase Reporter Assay
This protocol outlines a general procedure for assessing the inhibition of TNF-α-induced NF-κB activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with a NF-κB luciferase reporter construct. Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the stable HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce NF-κB activation by adding a specific concentration of TNF-α (e.g., 10 ng/mL) to the cell culture medium.
-
Incubate the cells for a further 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.
General Protocol for PPAR Transcriptional Activation Assay
This protocol describes a general method for evaluating the activation of PPARs.
-
Cell Culture and Transfection: A suitable cell line, such as a human hepatoblastoma cell line (e.g., HepG2), is used.[4][5] Cells are transiently or stably co-transfected with an expression vector for the desired human PPAR isoform (α, β/δ, or γ) and a luciferase reporter plasmid containing a peroxisome proliferator-responsive element (PPRE) in the promoter region.[4][5]
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound. A known PPAR agonist (e.g., fenofibrate (B1672516) for PPARα) is used as a positive control.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity.
-
-
Data Analysis: The EC₅₀ value is determined by plotting the fold induction of luciferase activity against the log concentration of the compound.
Visualizations: Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action in the NF-κB Signaling Pathway
The following diagram illustrates the proposed inhibitory effect of this compound on the TNF-α-induced NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB pathway by the compound.
General Workflow for Isolation from Curcuma comosa
The following diagram outlines a typical experimental workflow for the isolation and purification of diarylheptanoids from the rhizomes of Curcuma comosa.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of peroxisome proliferator-activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diarylheptanoids, new phytoestrogens from the rhizomes of Curcuma comosa: Isolation, chemical modification and estrogenic activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity of Diarylheptanoids from Tacca chantrieri: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacca chantrieri, commonly known as the Black Bat Flower, is a perennial plant species that has been a staple in traditional Chinese medicine for treating a variety of ailments, including gastric ulcers, enteritis, and hepatitis.[1] Modern phytochemical investigations have revealed that the rhizomes of this plant are a rich source of bioactive compounds, particularly diarylheptanoids. These phenolic compounds, characterized by a C6-C7-C6 skeleton, have demonstrated a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the bioactivity of diarylheptanoids isolated from Tacca chantrieri, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Bioactivity Data
The bioactivity of various diarylheptanoids isolated from Tacca chantrieri has been quantitatively assessed in several key studies. The following tables summarize the significant findings.
Neuroprotective and Anti-inflammatory Activities
A study by Yang et al. (2020) investigated the neuroprotective and anti-inflammatory effects of several diarylheptanoids. The results are summarized in Table 1.
Table 1: Neuroprotective and Anti-inflammatory Activities of Diarylheptanoids from Tacca chantrieri [2][3][4][5]
| Compound | Bioactivity | Assay | Concentration | Result |
| Taccachanfuran B (2) | Neuroprotective | Aβ25–35-induced damage in SH-SY5Y cells | 10 µM and 1 µM | Significant neuroprotective activity |
| Taccachanfuran C (3) | Neuroprotective | Aβ25–35-induced damage in SH-SY5Y cells | 10 µM and 1 µM | Significant neuroprotective activity |
| Taccachannoid A (4) | Neuroprotective | Aβ25–35-induced damage in SH-SY5Y cells | 10 µM and 1 µM | Significant neuroprotective activity |
| Taccachanfuran C (3) | Anti-inflammatory | LPS-stimulated nitric oxide production in BV-2 cells | 10 µM and 1 µM | Significant inhibitory activity |
| Taccachannoid A (4) | Anti-inflammatory | LPS-stimulated nitric oxide production in BV-2 cells | 10 µM and 1 µM | Significant inhibitory activity |
| Known Diarylheptanoid (6) | Anti-inflammatory | LPS-stimulated nitric oxide production in BV-2 cells | 10 µM and 1 µM | Significant inhibitory activity |
| Known Diarylheptanoid (7) | Anti-inflammatory | LPS-stimulated nitric oxide production in BV-2 cells | 10 µM and 1 µM | Significant inhibitory activity |
| Known Diarylheptanoid (8) | Anti-inflammatory | LPS-stimulated nitric oxide production in BV-2 cells | 10 µM and 1 µM | Significant inhibitory activity |
Note: The specific percentage of protection or inhibition was not detailed in the abstract.
Cytotoxic Activity
Yokosuka et al. (2002) evaluated the cytotoxic effects of newly isolated diarylheptanoids and their glucosides against various cell lines. The 50% inhibitory concentration (IC50) values are presented in Table 2.
Table 2: Cytotoxic Activity (IC50, µg/mL) of Diarylheptanoids from Tacca chantrieri [3][6]
| Compound | HL-60 (Human promyelocytic leukemia) | HSC-2 (Human oral squamous carcinoma) | HGF (Human gingival fibroblasts) |
| Diarylheptanoid 1 | >100 | >100 | >100 |
| Diarylheptanoid 2 | 28.6 | 18.5 | 48.2 |
| Glucoside 3 | >100 | >100 | >100 |
| Glucoside 4 | >100 | >100 | >100 |
| Glucoside 5 | >100 | >100 | >100 |
| Glucoside 6 | >100 | >100 | >100 |
| Glucoside 7 | >100 | >100 | >100 |
| Glucoside 8 | >100 | >100 | >100 |
| Glucoside 9 | >100 | >100 | >100 |
Antimicrobial Activity
A study on a partial pure extract of Tacca chantrieri, which contains saponins (B1172615) and potentially other compounds including diarylheptanoids, demonstrated antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values are provided in Table 3. It is important to note that these values are for an extract and not for isolated diarylheptanoids.
Table 3: Antimicrobial Activity (MIC) of a Partial Pure Extract of Tacca chantrieri
| Microorganism | Type | MIC (mg/mL) |
| Aeromonas hydrophila | Gram-negative bacteria | 1.56 |
| Staphylococcus aureus | Gram-positive bacteria | 1.56 |
| Dermatophytes (unspecified) | Fungi | <0.39 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the bioactivity assessment of diarylheptanoids from Tacca chantrieri.
Neuroprotective Activity Assay: Aβ25–35-Induced Damage in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from the toxicity induced by amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease.
Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a predetermined density.
-
After cell attachment, they are pre-treated with various concentrations of the test diarylheptanoids (e.g., 1 µM and 10 µM) for a specific period (e.g., 2 hours).
-
Subsequently, Aβ25–35 peptide, pre-aggregated to form toxic oligomers, is added to the wells at a final concentration known to induce cytotoxicity (e.g., 10-25 µM).
-
The cells are then incubated for an additional 24-48 hours.
Assessment of Neuroprotection (Cell Viability):
-
Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MTT solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Neuroprotection is calculated as the percentage of viable cells in the treated group compared to the Aβ25–35-only treated control.
Anti-inflammatory Activity Assay: LPS-Stimulated Nitric Oxide Production in BV-2 Cells
This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
Cell Culture and Treatment:
-
Murine microglial BV-2 cells are cultured in DMEM supplemented with FBS and antibiotics at 37°C and 5% CO2.
-
Cells are plated in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with the diarylheptanoids at various concentrations (e.g., 1 µM and 10 µM) for 1-2 hours.
-
Inflammation is induced by adding LPS (e.g., 100 ng/mL - 1 µg/mL) to the wells.
-
The plates are incubated for 24 hours.
Quantification of Nitric Oxide:
-
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Aliquots of the cell culture medium are transferred to a new 96-well plate.
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.
-
After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-only treated control.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, and thus the cytotoxic potential of a compound.
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HL-60, HSC-2) and normal cells (e.g., HGF) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a suitable density.
-
After overnight incubation, the cells are treated with a range of concentrations of the diarylheptanoids for a specified duration (e.g., 24, 48, or 72 hours).
MTT Assay Protocol:
-
Following the treatment period, the culture medium is removed, and fresh medium containing MTT (final concentration of 0.5 mg/mL) is added to each well.
-
The plates are incubated for 2-4 hours at 37°C.
-
The MTT-containing medium is then removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance is read at a wavelength between 540 and 590 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathways
While direct studies on the signaling pathways modulated by diarylheptanoids from Tacca chantrieri are limited, research on diarylheptanoids from the related species Tacca plantaginea provides strong evidence for the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
Diarylheptanoid glycosides from T. plantaginea have been shown to significantly inhibit TNFα-induced NF-κB transcriptional activity.[4] This suggests a plausible mechanism for the anti-inflammatory effects observed with diarylheptanoids from T. chantrieri.
Proposed Anti-inflammatory Signaling Pathway:
In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines, leading to their transcription and the amplification of the inflammatory response. Diarylheptanoids from Tacca species likely exert their anti-inflammatory effects by interfering with this pathway, possibly by inhibiting IKK activation, IκBα degradation, or the nuclear translocation of NF-κB.
Conclusion
Diarylheptanoids from Tacca chantrieri represent a promising class of natural products with multifaceted bioactivities. The quantitative data presented herein highlight their potential as neuroprotective, anti-inflammatory, and cytotoxic agents. The detailed experimental protocols provide a foundation for researchers to further investigate these compounds and elucidate their mechanisms of action. The likely involvement of the NF-κB signaling pathway in their anti-inflammatory effects offers a clear direction for future mechanistic studies. Further research is warranted to explore the full therapeutic potential of these compounds, including the investigation of their antimicrobial properties as isolated entities and their efficacy in in vivo models. This in-depth technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, aiming to harness the therapeutic potential of these unique natural products.
References
- 1. Antioxidative and anticancer effects of Tacca chantrieri extract enhancing cisplatin sensitivity in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective and Anti-inflammatory Ditetrahydrofuran-Containing Diarylheptanoids from Tacca chantrieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Anti-inflammatory Ditetrahydrofuran-Containing Diarylheptanoids from Tacca chantrieri. | Semantic Scholar [semanticscholar.org]
- 6. New diarylheptanoids and diarylheptanoid glucosides from the rhizomes of Tacca chantrieri and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of naturally occurring phenolic compounds isolated from plants of the Zingiberaceae family, notably Curcuma comosa Roxb.[1][2] This technical guide delineates the current understanding of the mechanism of action of this compound, focusing on its antioxidant and anti-inflammatory properties. While direct quantitative data for the parent compound on key signaling pathways remains emerging, this guide synthesizes available information on closely related analogues and provides detailed experimental protocols for its further investigation. The primary mechanisms of action appear to revolve around the modulation of the NF-κB and Nrf2 signaling pathways, positioning it as a compound of interest for therapeutic development in inflammatory and oxidative stress-related diseases.
Core Mechanism of Action: A Multi-pronged Approach
The biological activity of this compound is primarily attributed to its potent antioxidant and anti-inflammatory effects. These effects are mediated through the modulation of key cellular signaling pathways, including the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Antioxidant Activity and Nrf2 Pathway Activation
The phenolic hydroxyl groups within the structure of this compound are key to its antioxidant capacity. The proposed mechanism involves the donation of a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
A crucial aspect of its antioxidant effect is the potential activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes.
Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition
Chronic inflammation is a hallmark of numerous diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.
While direct evidence for this compound is still under investigation, a closely related glycoside, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to significantly inhibit TNF-α-induced NF-κB transcriptional activity.[3] This suggests that the parent compound likely acts by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It is plausible that this compound may also exert its anti-inflammatory effects by modulating the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.
Quantitative Data Presentation
Direct quantitative data for this compound is limited in the current literature. However, data from its glycoside derivative provides valuable insights into its potential bioactivity.
| Compound | Assay | Target/Stimulus | Activity | Value | Reference |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | NF-κB Transcriptional Activity | TNF-α | IC50 | 9.4 µM | [3] |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPAR Transcriptional Activity | - | EC50 | 9.9 µM | [3] |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPARβ(δ) Activation | - | EC50 | 23.1 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or THP-1) in appropriate media.
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment and Stimulation:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include appropriate vehicle and positive controls.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Western Blot Analysis of MAPK Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound followed by stimulation with an appropriate agonist (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Nrf2 Activation Assay
This assay can be performed using several methods, including a reporter gene assay or by measuring the expression of Nrf2 target genes.
Protocol (Reporter Gene Assay):
-
Cell Culture and Transfection:
-
Culture cells (e.g., HepG2) and transfect them with a plasmid containing a luciferase reporter gene driven by an Antioxidant Response Element (ARE) promoter.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity as described in the NF-κB assay protocol.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each treatment group compared to the vehicle control.
-
Determine the EC50 value for Nrf2 activation.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent due to its likely dual action as an antioxidant and an anti-inflammatory compound. The available data on its glycoside derivative strongly suggests that its mechanism of action involves the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.
Further research is imperative to fully elucidate the precise molecular targets and to quantify the potency of the parent compound on these signaling cascades. The experimental protocols provided in this guide offer a robust framework for such investigations. Future studies should focus on obtaining definitive IC50 and EC50 values for this compound on the Nrf2, NF-κB, and MAPK pathways. In vivo studies in relevant disease models are also a critical next step to validate its therapeutic potential. The continued exploration of this promising natural product could lead to the development of novel therapies for a range of inflammatory and oxidative stress-related disorders.
References
Unveiling the Antioxidant Potential of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid, a class of plant secondary metabolites recognized for their diverse biological activities. Isolated from sources such as Curcuma comosa Roxb., this compound has garnered interest for its potential therapeutic applications, particularly its antioxidant properties.[1][2] This technical guide provides an in-depth overview of the antioxidant characteristics of this compound and its close derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development.
The antioxidant activity of diarylheptanoids is primarily attributed to their chemical structure, featuring multiple hydroxyl groups on the aromatic rings. These groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[3]
Quantitative Antioxidant Activity
While specific quantitative data for this compound is limited in publicly available literature, a study on its acetylated analogue, 3,5-diacetoxy-7-(3,4-dihydroxyphenyl)-1-(3,4-dihydroxyphenyl) heptane (B126788) (ZA6) , provides valuable insights into the antioxidant potential of this structural backbone. The following tables summarize the free radical scavenging activity of ZA6.
Table 1: DPPH Radical Scavenging Activity of ZA6
| Concentration (µg/ml) | % Inhibition |
| 10 | 15.55 |
| 50 | 76.01 |
| Data extracted from a study on a new diarylheptanoid from Zingiber officinale.[4] |
Table 2: Superoxide Scavenging Activity of ZA6
| Concentration (µg/ml) | % Inhibition |
| 10 | 18.66 |
| 50 | 35.43 |
| Data extracted from a study on a new diarylheptanoid from Zingiber officinale.[4] |
Experimental Protocols
This section details the methodologies for key in vitro antioxidant assays that can be employed to evaluate the efficacy of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample preparation: The test compound, this compound, is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another widely used method to screen for antioxidant activity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity.
Methodology:
-
Generation of ABTS•+: A solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
Sample preparation: The test compound is prepared in a series of concentrations.
-
Reaction: The diluted ABTS•+ solution is mixed with the test compound at various concentrations.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[5]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Principle: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant. Peroxyl radicals are generated by a radical initiator (e.g., AAPH). The antioxidant protects the fluorescent probe from being oxidized by the peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagent preparation: Prepare solutions of the fluorescent probe, the radical initiator (AAPH), and a standard antioxidant (e.g., Trolox).
-
Sample preparation: Prepare various concentrations of the test compound.
-
Assay setup: In a microplate, add the fluorescent probe, the test compound or standard, and the radical initiator.
-
Fluorescence measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data analysis: The net area under the curve (AUC) is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then expressed as Trolox equivalents.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular damage.
Principle: Lipid peroxidation generates malondialdehyde (MDA) and other reactive aldehydes. These compounds react with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically.
Methodology:
-
Induction of lipid peroxidation: A lipid-rich substrate (e.g., a brain or liver homogenate) is incubated with a pro-oxidant (e.g., FeSO4) to induce lipid peroxidation, in the presence and absence of the test compound.
-
TBA reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium is added to the reaction mixture.
-
Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.[6]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of diarylheptanoids like this compound are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant response. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antioxidant properties of a test compound like this compound.
Conclusion
This compound and related diarylheptanoids represent a promising class of natural compounds with significant antioxidant potential. The data from its acetylated analogue, along with the established antioxidant mechanisms of diarylheptanoids, underscores the need for further investigation into this specific molecule. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically evaluate its antioxidant efficacy and elucidate its mechanisms of action, paving the way for its potential development as a therapeutic agent in oxidative stress-related pathologies.
References
- 1. Topical Application of ASPP 092, a Diarylheptanoid Isolated from Curcuma comosa Roxb, Accelerates Wound Healing | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory potential of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
An In-depth Technical Guide on the Therapeutic Potential of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. This whitepaper delves into the anti-inflammatory potential of this compound, a diarylheptanoid natural product. Emerging research, particularly on its glycosidic form, points towards significant inhibitory effects on key inflammatory pathways, highlighting its promise as a therapeutic candidate. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its bioactivity assessment, and visual representations of the implicated signaling pathways to facilitate further research and development in this area.
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. These compounds, isolated from various medicinal plants, have garnered significant attention for their diverse pharmacological activities, including antioxidant, neuroprotective, and anti-inflammatory properties. This compound, a member of this class, has been identified as a molecule of interest. This technical guide synthesizes the current understanding of its anti-inflammatory potential, with a focus on its mechanism of action and the experimental basis for these findings.
Quantitative Bioactivity Data
The anti-inflammatory activity of a glycosidic derivative of the core compound, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been quantitatively assessed. The data, summarized in the table below, demonstrates its potent activity in cellular models of inflammation.
| Compound | Bioassay | Cell Line | Stimulus | Endpoint | Result (IC₅₀/EC₅₀) |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | NF-κB Transcriptional Activity | HepG2 | TNF-α | Inhibition | 9.4 μM[1][2] |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPAR Transcriptional Activity | HepG2 | - | Activation | 9.9 μM[1][2] |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPARβ(δ) Transcriptional Activity | HepG2 | - | Activation | 23.1 μM[1][2] |
Key Signaling Pathways
The anti-inflammatory effects of this compound and its derivatives appear to be mediated through the modulation of two critical signaling pathways: the NF-κB and PPAR pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The glycoside of this compound has been shown to significantly inhibit TNF-α-induced NF-κB transcriptional activity.[1][2] This suggests that the compound interferes with the signaling cascade that leads to the activation and nuclear translocation of NF-κB, thereby suppressing the expression of inflammatory genes.
Activation of the PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation. Activation of PPARs, particularly PPARβ(δ), can lead to the transrepression of inflammatory gene expression. The glycoside of this compound has been demonstrated to activate PPARs, with a specific activating effect on PPARβ(δ).[1][2] This suggests a dual mechanism of action where the compound not only blocks pro-inflammatory signals but also activates anti-inflammatory pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this whitepaper, based on the available literature.
NF-κB Luciferase Reporter Gene Assay
This assay is designed to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
-
Cell Line: Human hepatoma cell line (HepG2).
-
Reagents:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
NF-κB luciferase reporter plasmid.
-
β-galactosidase expression vector (for transfection normalization).
-
Lipofectamine 2000 or similar transfection reagent.
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α).
-
This compound derivative (test compound).
-
Luciferase Assay System.
-
Bradford reagent for protein quantification.
-
-
Protocol:
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded in 24-well plates and grown to 70-80% confluency.
-
Cells are co-transfected with the NF-κB luciferase reporter plasmid and the β-galactosidase expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, the medium is replaced with fresh serum-free DMEM.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Following pre-treatment, cells are stimulated with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
-
Luciferase Activity Measurement:
-
After stimulation, cells are washed with phosphate-buffered saline (PBS) and lysed with a reporter lysis buffer.
-
The cell lysate is centrifuged, and the supernatant is collected.
-
Luciferase activity in the supernatant is measured using a luminometer after adding the luciferase substrate.
-
β-galactosidase activity is measured to normalize the luciferase activity for transfection efficiency.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by dividing the luciferase activity by the β-galactosidase activity.
-
The percentage of inhibition is calculated relative to the TNF-α-stimulated control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
-
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives possess significant anti-inflammatory properties. The dual mechanism of inhibiting the pro-inflammatory NF-κB pathway and activating the anti-inflammatory PPAR pathway makes this compound a particularly attractive candidate for further investigation.
Future research should focus on:
-
In-depth studies on the parent compound: While data on the glycoside is promising, a thorough evaluation of the aglycone form is necessary to understand its intrinsic activity.
-
Elucidation of the precise molecular targets: Identifying the specific kinases or other proteins within the NF-κB pathway that are inhibited by this compound will provide a more detailed understanding of its mechanism.
-
In vivo efficacy studies: Translating the in vitro findings to animal models of inflammatory diseases is a critical next step to validate its therapeutic potential.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to optimize its potency and pharmacokinetic properties.
References
Unveiling the Potential of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane as a Modulator of PPAR Transcriptional Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of the natural diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane as a modulator of Peroxisome Proliferator-Activated Receptor (PPAR) transcriptional activity. While direct evidence for the parent compound is still emerging, significant activation has been observed for its glycoside derivative, suggesting a promising avenue for research and development. This document provides a comprehensive overview of the available data, detailed experimental protocols for investigating its activity, and a depiction of the relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of metabolic disease, inflammation, and drug discovery.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation. Comprising three isotypes—PPARα, PPARβ/δ, and PPARγ—these ligand-activated transcription factors are key therapeutic targets for a range of metabolic disorders, including type 2 diabetes, dyslipidemia, and obesity. Natural products represent a rich source of novel PPAR modulators.
This compound is a diarylheptanoid isolated from plants of the Curcuma genus, such as Curcuma comosa.[1] Diarylheptanoids from this genus have been investigated for a variety of biological activities.[2][3][4][5][6] This guide focuses on the potential interaction of this specific compound with PPARs, drawing upon evidence from a closely related glycoside and providing the necessary framework for its comprehensive evaluation.
Quantitative Data on PPAR Transcriptional Activity
Direct quantitative data on the PPAR transcriptional activity of this compound is not yet available in the public domain. However, a study on its glycoside derivative, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, provides compelling evidence for potential activity.[7] The data from this derivative is presented below as a proxy to guide future research on the parent compound.
Table 1: PPAR Transcriptional Activation by (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside [7]
| Parameter | Value (μM) | Target | Notes |
| EC₅₀ (Overall PPARs) | 9.9 | General PPAR Activity | Indicates the concentration at which half-maximal activation of PPAR transcriptional activity is observed. |
| EC₅₀ (PPARβ/δ) | 23.1 | PPARβ/δ Isotype | Demonstrates specific activation of the PPARβ/δ isotype. |
Key Experimental Protocols
To elucidate the direct effects of this compound on PPAR transcriptional activity, the following detailed experimental protocols are recommended.
PPAR Luciferase Reporter Gene Assay
This assay is a highly sensitive and quantitative method to determine the activation of PPARs by a test compound.
Objective: To quantify the dose-dependent activation of PPARα, PPARβ/δ, and PPARγ by this compound.
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmids for full-length human PPARα, PPARβ/δ, and PPARγ
-
A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene (e.g., pGL4.23[luc2/PPRE/Hygro])
-
A control plasmid for normalization (e.g., a Renilla luciferase plasmid)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
Known PPAR agonists as positive controls (e.g., GW7647 for PPARα, GW0742 for PPARβ/δ, Rosiglitazone (B1679542) for PPARγ)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Following incubation, replace the medium with fresh medium containing various concentrations of this compound or the positive control agonists. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and determine the EC₅₀ value using a non-linear regression analysis.
3T3-L1 Adipocyte Differentiation Assay
As PPARγ is a master regulator of adipogenesis, assessing the effect of a compound on the differentiation of preadipocytes into adipocytes can provide indirect evidence of PPARγ modulation.[9][10][11][12][13]
Objective: To determine if this compound promotes or inhibits the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth medium (DMEM with 10% calf serum)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin (B600854) medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound (dissolved in DMSO)
-
Rosiglitazone (positive control for adipogenesis induction)
-
Oil Red O staining solution
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing various concentrations of this compound, a positive control (rosiglitazone), or a vehicle control (DMSO).
-
Medium Change: On Day 2, replace the differentiation medium with insulin medium containing the respective treatments.
-
Maintenance: From Day 4 onwards, replace the medium every two days with fresh DMEM containing 10% FBS and the respective treatments.
-
Assessment of Differentiation (Day 8-10):
-
Microscopy: Visually inspect the cells for the accumulation of lipid droplets.
-
Oil Red O Staining:
-
Wash the cells with PBS and fix them with 10% formalin.
-
Stain the lipid droplets with Oil Red O solution.
-
Wash away the excess stain.
-
Elute the stain from the cells using isopropanol and quantify the absorbance at 490 nm.
-
-
-
Data Analysis: Compare the extent of lipid accumulation in the treated cells to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for PPAR activation and the experimental workflows described above.
Caption: PPAR Activation Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Caption: 3T3-L1 Adipocyte Differentiation Workflow.
Conclusion and Future Directions
While direct experimental evidence for the interaction of this compound with PPARs is currently lacking, the significant activity of its glycoside derivative strongly suggests that it is a promising candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its potential as a PPAR modulator. Future studies should focus on performing PPAR transactivation assays across all three isotypes to determine its specific activity and potency. Furthermore, investigating its effects on adipocyte differentiation and the expression of PPAR target genes will provide a more complete picture of its biological function. The exploration of this and other related diarylheptanoids could lead to the discovery of novel therapeutic agents for the treatment of metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid Phytoestrogens Isolated from the Medicinal Plant Curcuma comosa: Biologic Actions in Vitro and in Vivo Indicate Estrogen Receptor–Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASPP 092, a phenolic diarylheptanoid from Curcuma comosa suppresses experimentally-induced inflammatory ear edema in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
This technical guide provides a comprehensive overview of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a natural product of interest for its potential therapeutic applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its biological activities, relevant experimental protocols, and associated signaling pathways.
Introduction
(3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. This specific compound has been isolated from plant species such as Curcuma comosa and Tacca chantrieri. Diarylheptanoids, as a chemical class, are known for a wide range of biological activities, and this particular molecule, with its multiple hydroxyl groups, is noted for its antioxidant properties. Its structure, particularly the stereochemistry of the hydroxyl groups on the heptane (B126788) chain, is crucial for its biological function.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol | PubChem |
| Molecular Formula | C₁₉H₂₄O₆ | PubChem |
| Molecular Weight | 348.39 g/mol | MedChemExpress |
| CAS Number | 408324-01-6 | MedChemExpress |
Biological Activity and Quantitative Data
While research on the parent compound is ongoing, significant biological activity has been reported for its glycosylated form, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside. This derivative has demonstrated notable effects on key signaling pathways involved in inflammation and metabolism.
| Compound | Assay | Target/Pathway | Result Type | Value | Cell Line | Reference |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | NF-κB Transcriptional Activity Assay | TNF-α-induced NF-κB | IC₅₀ | 9.4 μM | HepG2 | [1][2] |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPAR Transcriptional Activity Assay | Peroxisome Proliferator-Activated Receptors (PPARs) | EC₅₀ | 9.9 μM | HepG2 | [1][2] |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPARβ(δ) Transcriptional Activity Assay | PPARβ(δ) | EC₅₀ | 23.1 μM | HepG2 | [1][2] |
Signaling Pathways
The biological activities of the glycosylated derivative of this compound are linked to the modulation of the NF-κB and PPAR signaling pathways.
Inhibition of NF-κB Signaling Pathway
The compound has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. The pathway is typically activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α).
Caption: Inhibition of the NF-κB signaling pathway by the diarylheptanoid glucoside.
Activation of PPAR Signaling Pathway
The compound also acts as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.
Caption: Activation of the PPAR signaling pathway by the diarylheptanoid glucoside.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for the isolation, synthesis, and biological evaluation of this compound and its derivatives.
Representative Isolation Protocol from Curcuma comosa
The following is a general procedure for the isolation of diarylheptanoids from plant material, based on common phytochemical techniques.
Caption: General workflow for the isolation of the target diarylheptanoid.
-
Extraction: Dried and powdered rhizomes of Curcuma comosa are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The bioactivity of each fraction is assessed, with diarylheptanoids typically concentrating in the ethyl acetate fraction.
-
Chromatographic Separation: The bioactive ethyl acetate fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions rich in the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure this compound.
-
Representative Stereoselective Synthesis Protocol
A plausible synthetic route for (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane would involve the stereoselective construction of the 1,3-diol system on the heptane chain. This can be achieved through various methods, including asymmetric reduction or aldol (B89426) reactions.
-
Synthesis of Key Intermediates: The synthesis would likely start from commercially available precursors for the two phenyl groups and the seven-carbon chain. For instance, a C3 and a C4 fragment could be coupled.
-
Stereoselective Formation of the Diol: A key step would be the stereoselective reduction of a corresponding β-hydroxy ketone or a related intermediate to generate the (3R,5R)-diol. This can be achieved using chiral reducing agents or enzymatic reactions.
-
Coupling and Deprotection: The final steps would involve coupling the fully assembled and stereochemically defined heptane chain with the protected catechol moieties, followed by a final deprotection step to reveal the free hydroxyl groups.
NF-κB Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: Human hepatoma (HepG2) cells are cultured in an appropriate medium. The cells are then co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., expressing β-galactosidase for normalization).
-
Compound Treatment and Stimulation: After transfection, the cells are pre-treated with various concentrations of the test compound for a specified period. Subsequently, the cells are stimulated with a pro-inflammatory agent like TNF-α to induce NF-κB activation.
-
Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The β-galactosidase activity is also measured for normalization of transfection efficiency.
-
Data Analysis: The relative luciferase activity is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
PPAR Transcriptional Activity Assay
This assay measures the ability of a compound to activate PPARs.
-
Cell Culture and Transfection: HepG2 cells are co-transfected with a reporter plasmid containing the luciferase gene driven by a peroxisome proliferator response element (PPRE) and an expression vector for the desired PPAR subtype (PPARα, PPARβ(δ), or PPARγ). A β-galactosidase expression vector is also co-transfected for normalization.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound for a defined period.
-
Luciferase Assay: Cell lysates are prepared, and the luciferase and β-galactosidase activities are measured.
-
Data Analysis: The relative luciferase activity is calculated, and the EC₅₀ value is determined by plotting the fold activation against the compound concentration.
Conclusion
This compound and its derivatives represent a promising class of natural products with potential therapeutic applications in inflammatory and metabolic diseases. The quantitative data on the biological activities of its glycosylated form, coupled with an understanding of its mechanism of action on the NF-κB and PPAR signaling pathways, provide a strong foundation for further research and development. The experimental protocols outlined in this guide offer a framework for the continued investigation of this and related diarylheptanoids. Future studies should focus on elucidating the full pharmacological profile of the parent compound and its derivatives, including their pharmacokinetic properties and in vivo efficacy.
References
Methodological & Application
Application Note: Quantification of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane using High-Performance Liquid Chromatography
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a diarylheptanoid with potential therapeutic properties. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations. The described method is based on established analytical techniques for similar diarylheptanoid compounds.
Introduction
This compound is a linear diarylheptanoid found in plants of the Zingiberaceae family, such as Curcuma comosa.[1][2] Diarylheptanoids are a class of plant secondary metabolites known for a wide range of biological activities.[3] Accurate quantification of this compound is crucial for quality control of raw materials, standardization of herbal products, and pharmacokinetic studies. This document provides a comprehensive protocol for a reversed-phase HPLC method with UV detection for this purpose.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or acetic acid, analytical grade)
-
Ultrapure water
-
Reference standard of this compound (>95% purity)
-
Chromatographic Conditions
The following chromatographic conditions are proposed based on methods for similar diarylheptanoids[4]:
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 10-40% B20-25 min: 40-80% B25-30 min: 80-10% B30-35 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) should be prepared in methanol. A series of working standard solutions can be prepared by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
For plant materials, an extraction procedure is necessary. A general protocol involves:
-
Extraction: Macerate or sonicate 1 gram of the powdered plant material with 20 mL of methanol for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
For formulated products, dissolve a known amount of the product in methanol to achieve a concentration within the calibration range and filter as described above.
Method Validation (Hypothetical Data)
A full method validation should be performed according to ICH guidelines. The following table summarizes the expected performance characteristics of the method based on data from similar assays.[4][5]
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Specificity | Peak purity index > 0.99 |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC quantification.
Signaling Pathway (Illustrative)
While the primary focus of this document is the analytical method, it is relevant to understand the broader context of the compound's potential biological activity. Diarylheptanoids have been reported to exhibit various pharmacological effects, including antioxidant and anti-inflammatory activities.[6] The antioxidant mechanism often involves the donation of a hydrogen atom from the phenolic hydroxyl groups to neutralize free radicals.
Caption: Antioxidant mechanism of action.
Conclusion
The proposed HPLC method provides a robust and reliable approach for the quantification of this compound. This application note serves as a comprehensive guide for researchers to implement this method for quality control and research purposes. The method is expected to demonstrate good linearity, precision, and accuracy, making it suitable for routine analysis. Further optimization and validation may be required depending on the specific sample matrix.
References
- 1. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of naturally occurring phenolic compounds found in plants of the Zingiberaceae family, such as Curcoma comosa and Tacca chantrieri.[1][2] Diarylheptanoids are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] This particular diarylheptanoid has garnered interest for its potential to modulate key cellular signaling pathways, making it a valuable tool for research and drug discovery.
The primary mechanisms of action attributed to this compound and related compounds involve the regulation of the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. It has been shown to inhibit TNF-α-induced NF-κB transcriptional activity and activate PPAR transcriptional activity, suggesting its potential in studying and treating inflammatory conditions.[5]
These application notes provide detailed protocols for the use of this compound in a cell culture setting. The following sections will cover the preparation of stock solutions, determination of cytotoxic effects using a cell viability assay, and methods to investigate its impact on the NF-κB and PPAR signaling pathways through luciferase reporter assays and Western blotting.
Mechanism of Action: Targeting NF-κB and PPAR Signaling
This compound exerts its biological effects by modulating two critical signaling pathways:
-
Inhibition of the NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] this compound is believed to inhibit this pathway, thereby reducing the expression of inflammatory mediators.
-
Activation of the PPAR Pathway: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism, as well as inflammation. Activation of PPARs, particularly PPARγ, can lead to the suppression of inflammatory responses. This compound has been shown to activate PPAR transcriptional activity, suggesting a role in metabolic regulation and anti-inflammatory processes.[5]
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Antioxidant Assays of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of natural phenolic compounds found in plants such as Curcuma comosa.[1] Diarylheptanoids are recognized for their diverse biological activities, including potent antioxidant properties.[2] The antioxidant capacity of these compounds is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups, effectively neutralizing free radicals.[2] This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC.
Mechanism of Antioxidant Action
The antioxidant effect of this compound is rooted in its chemical structure, which is rich in phenolic hydroxyl groups. These groups can donate a hydrogen atom to unstable free radicals, thereby stabilizing them and terminating the oxidative chain reaction. The resulting phenoxyl radical is relatively stable and does not readily propagate further oxidation.
A key cellular pathway involved in the response to oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes. While direct evidence for this compound is still emerging, many phenolic compounds are known to activate the Nrf2 pathway, suggesting a potential mechanism for its cellular antioxidant effects.
Caption: Potential mechanism of action for this compound.
Quantitative Data Summary
The following table summarizes the antioxidant activity of a closely related diarylheptanoid isolated from Curcuma comosa, 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene. This data can be used as a reference for the expected antioxidant potential of this compound.
| Assay | Parameter | Value (Mean ± SD) | Reference Compound | Reference Value (Mean ± SD) |
| DPPH Radical Scavenging | IC50 (µM) | 18.6 ± 0.1 | Ascorbic Acid | 47.8 ± 0.1 |
Note: Data presented is for 7-(3,4 dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene, a structurally similar diarylheptanoid from the same plant source.[3]
Experimental Protocols
The following are detailed protocols for the DPPH, ABTS, FRAP, and ORAC assays, which can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH solution: Dissolve DPPH in methanol to a concentration of 0.1 mM.
-
Prepare sample solutions: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample dilutions or standard to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Workflow:
Caption: Workflow for the ABTS antioxidant assay.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Prepare working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare sample solutions: Prepare a stock solution and serial dilutions of the test compound as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample dilutions or standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Create a standard curve using Trolox and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color.
Workflow:
Caption: Workflow for the FRAP antioxidant assay.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl3) solution (20 mM)
-
This compound
-
Standard (e.g., Ferrous sulfate (B86663) (FeSO4) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare sample and standard solutions: Prepare serial dilutions of the test compound and the standard.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample dilutions or standard to the wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the known concentrations of the standard and calculate the FRAP value of the sample, expressed as µM Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Workflow:
Caption: Workflow for the ORAC antioxidant assay.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound
-
Standard (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare reagents:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer (prepare fresh daily).
-
Prepare a stock solution and serial dilutions of Trolox in phosphate buffer.
-
-
Prepare sample solutions: Prepare a stock solution and serial dilutions of the test compound in phosphate buffer.
-
Assay:
-
Add 25 µL of sample, standard, or blank (phosphate buffer) to the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Record readings every minute for at least 60 minutes.
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Create a standard curve by plotting the net AUC against the Trolox concentration.
-
Calculate the ORAC value of the sample, expressed as µmol of Trolox equivalents per gram or milliliter of the sample.
-
References
Application Notes and Protocols for Measuring NF-κB Inhibition by 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the inhibitory effects of the natural diarylheptanoid, 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Detailed protocols for key experiments are provided to enable researchers to screen and characterize the anti-inflammatory potential of this compound.
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a critical role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers. Consequently, inhibitors of NF-κB activation are of significant interest as potential therapeutic agents.
This compound is a diarylheptanoid isolated from medicinal plants such as Curcuma comosa. While direct inhibitory data for this specific compound is limited in publicly available literature, its structural analogs and derivatives have demonstrated significant NF-κB inhibitory activity. For instance, a glucopyranoside derivative, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to inhibit TNF-α-induced NF-κB transcriptional activity with a half-maximal inhibitory concentration (IC50) of 9.4 μM[1]. Furthermore, other diarylheptanoids isolated from Alnus hirsuta have displayed inhibitory activity against LPS-induced NF-κB activation with IC50 values in the range of 9.2-9.9 μM[2]. These findings suggest that this compound is a promising candidate for NF-κB inhibition.
This document outlines the essential experimental protocols to quantify the inhibitory effect of this compound on NF-κB activation, including a luciferase reporter assay, Western blot analysis of key signaling proteins, and immunofluorescence imaging of p65 translocation.
Data Presentation
The following tables summarize representative quantitative data for the NF-κB inhibitory activity of compounds structurally related to this compound. These values can serve as a benchmark for expected efficacy.
Table 1: NF-κB Transcriptional Activity Inhibition
| Compound | Stimulus | Cell Line | Assay Type | IC50 (μM) | Reference |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | TNF-α | Not Specified | Transcriptional Activity | 9.4 | [1] |
| Diarylheptanoid from Alnus hirsuta | LPS | RAW264.7 | NF-κB Activation | 9.2 - 9.9 | [2] |
| Curcumin (related diarylheptanoid) | LPS | RAW264.7 | Luciferase Reporter | 18.2 ± 3.9 | [3] |
| Bisdemethoxycurcumin (related diarylheptanoid) | LPS | RAW264.7 | Luciferase Reporter | 8.3 ± 1.6 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of NF-κB activation and the experimental approaches to measure its inhibition, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Differences in the Inhibition of NF-κB by Turmeric and Its Curcuminoid Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in Neuroprotective Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid, a class of plant secondary metabolites recognized for their diverse pharmacological activities. Diarylheptanoids, isolated from various medicinal plants such as Curcuma, Alpinia, and Juglans species, have demonstrated significant potential in the field of neuroprotection.[1][2][3][4][5][6][7] These compounds are being investigated for their therapeutic utility in mitigating neuronal damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective effects of diarylheptanoids are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][7]
This document provides a comprehensive overview of the application of this compound and related diarylheptanoids in neuroprotective research. It includes a summary of their neuroprotective activities, detailed experimental protocols for assessing these effects, and diagrams of the key signaling pathways involved. While specific data for this compound is limited, the information presented here is based on closely related and well-studied diarylheptanoids and serves as a foundational guide for research and development.
Neuroprotective Activities of Diarylheptanoids
Diarylheptanoids exert their neuroprotective effects through multiple mechanisms, primarily centered around combating oxidative stress and inhibiting apoptotic pathways. These compounds have shown efficacy in various in vitro models of neuronal injury.
Table 1: Summary of Neuroprotective Effects of Diarylheptanoids in In Vitro Models
| Diarylheptanoid Source/Compound | Cell Line | Insult | Observed Neuroprotective Effects | Reference |
| Juglans sinensis (Juglanin C and Juglanin A) | HT22 | Glutamate (B1630785) | - Reduced cellular peroxide overproduction- Maintained antioxidative defense systems (glutathione, glutathione (B108866) reductase, glutathione peroxidase) | [1][3] |
| Curcuma comosa (ASPP 092) | C6 astroglial cells | Hydrogen Peroxide (H₂O₂) | - Reduced cell death from 79% to 37% at 5 µM- Attenuated the increase in reactive oxygen species (ROS)- Prevented the decrease in total glutathione levels- Inhibited the increase in phosphorylated p53 and Bax/Bcl-2 ratio- Reduced cleaved caspase-3 levels | [2] |
| Alpinia officinarum (Various diarylheptanoids) | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | - Significant neuroprotective effects at 5, 10, or 20 µM- Reduced ROS levels- Inhibited malondialdehyde (MDA) and nitric oxide (NO) generation | [4] |
| Alpinia officinarum (Officinoid B) | SH-SY5Y | Oxygen-Glucose Deprivation and Reoxygenation (OGD/R) | - Significant neuroprotection against OGD/R-induced neuronal injury | [5] |
| Alpinia officinarum (Alpinidinoid A) | Primary cortical neurons | Oxygen-Glucose Deprivation and Reoxygenation (OGD/R) | - Ameliorated neuronal apoptosis- Dependent on the activation of the AKT/mTOR signaling pathway | [6] |
Key Signaling Pathways in Diarylheptanoid-Mediated Neuroprotection
Research on various diarylheptanoids has elucidated the involvement of critical cell survival and anti-apoptotic signaling pathways. The PI3K/Akt/mTOR and ERK pathways are central to the neuroprotective mechanisms of these compounds.
Figure 1: Proposed signaling pathways for the neuroprotective effects of diarylheptanoids.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound. These protocols are based on methodologies reported for similar diarylheptanoids and should be optimized for the specific compound and cell lines used.
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Toxicity in HT22 Cells
This protocol is designed to assess the ability of the compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.
Figure 2: Experimental workflow for assessing neuroprotection against glutamate toxicity.
Materials:
-
HT22 hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (dissolved in DMSO)
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HT22 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Toxicity: Add glutamate to the wells to a final concentration of 5 mM.
-
Incubation: Incubate the plates for 12-24 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the antioxidant capacity of the compound by quantifying its ability to reduce intracellular ROS levels.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Cell culture reagents as in Protocol 1
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 12-24 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100-200 µM and incubate for 30 minutes.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the H₂O₂-treated control.
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is used to investigate the molecular mechanism of neuroprotection by analyzing the activation of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)
-
Cell culture and treatment reagents as before
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound, as a representative of the diarylheptanoid class, holds considerable promise for neuroprotective applications. The protocols and data presented here provide a framework for investigating its therapeutic potential. Future research should focus on validating these findings with the specific compound and exploring its efficacy in in vivo models of neurodegenerative diseases. The elucidation of its precise molecular targets and mechanisms of action will be crucial for its development as a novel neuroprotective agent.
References
- 1. Neuroprotective diarylheptanoids from the leaves and twigs of juglans sinensis against glutamate-induced toxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of a Diarylheptanoid from Curcuma comosa Against Hydrogen Peroxide-Induced Astroglial Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diarylheptanoid-flavanone adducts from Alpinia officinarum and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of natural phenolic compounds. It has been isolated from plants such as Curcuma comosa and Tacca chantrieri[1][2]. Diarylheptanoids, as a chemical class, have garnered scientific interest for their diverse biological activities, including antioxidant and anti-inflammatory properties[1][3]. While direct evidence for the specific effects of this compound on metabolic diseases is currently limited, structurally related compounds have demonstrated promising activities. For instance, other diarylheptanoids have been shown to improve glucose metabolism by increasing glucose uptake in liver cells[4]. Furthermore, a glycoside derivative of this compound has been reported to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism[5].
These findings suggest that this compound is a compelling candidate for investigation as a potential therapeutic agent for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. The following application notes and protocols provide a framework for studying the effects of this compound on key metabolic signaling pathways and cellular processes.
Hypothesized Mechanism of Action
Based on the activities of related diarylheptanoids, it is hypothesized that this compound may improve metabolic health by:
-
Activating AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and fatty acid oxidation.
-
Modulating the Insulin (B600854) Signaling Pathway: The compound may enhance insulin sensitivity by promoting the phosphorylation of key downstream targets like Akt, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane.
-
Activating PPARs: As suggested by a derivative of the compound, it may directly bind to and activate PPARs, influencing the expression of genes involved in lipid metabolism and insulin sensitivity.
Data Presentation: Exemplar Quantitative Data
The following tables present hypothetical data to illustrate how the quantitative results from the proposed experiments could be structured. Note: These are for illustrative purposes only, as specific experimental data for this compound is not yet available in the public domain.
Table 1: Effect of this compound on AMPK and Akt Phosphorylation in L6 Myotubes.
| Treatment | Concentration (µM) | p-AMPKα (Thr172) / Total AMPKα (Fold Change) | p-Akt (Ser473) / Total Akt (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Compound | 1 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| Compound | 10 | 2.8 ± 0.3 | 2.1 ± 0.2 |
| Compound | 50 | 4.2 ± 0.4 | 3.5 ± 0.3 |
| AICAR (Positive Control) | 500 | 5.0 ± 0.5 | N/A |
| Insulin (Positive Control) | 100 nM | N/A | 4.5 ± 0.4 |
Table 2: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes.
| Treatment | Concentration (µM) | 2-NBDG Glucose Uptake (% of Control) |
| Vehicle Control | - | 100 ± 8 |
| Compound | 1 | 125 ± 10 |
| Compound | 10 | 180 ± 15 |
| Compound | 50 | 250 ± 20 |
| Metformin (B114582) (Positive Control) | 1 mM | 220 ± 18 |
Table 3: Effect of a Glucopyranoside Derivative of this compound on PPAR Transcriptional Activity.
| Treatment | EC50 (µM) for PPARα Activation | EC50 (µM) for PPARγ Activation | EC50 (µM) for PPARβ/δ Activation |
| Compound Derivative | > 50 | 15.2 ± 1.8 | 23.1 ± 2.5[5] |
| Rosiglitazone (Positive Control) | N/A | 0.1 ± 0.02 | N/A |
| GW501516 (Positive Control) | N/A | N/A | 0.01 ± 0.002 |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK and Akt Phosphorylation
This protocol details the investigation of the compound's effect on the activation of AMPK and insulin signaling pathways in a relevant cell line (e.g., L6 myotubes, HepG2 hepatocytes, or 3T3-L1 adipocytes).
1. Cell Culture and Treatment: a. Culture cells to 80-90% confluency in appropriate growth medium. b. Differentiate cells into myotubes or adipocytes as required by standard protocols. c. Serum-starve the cells for 2-4 hours prior to treatment. d. Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for a predetermined time (e.g., 30 minutes to 2 hours). Include positive controls such as AICAR for AMPK activation and insulin for Akt activation.
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-Akt (Ser473), and total Akt overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. j. Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Protocol 2: 2-NBDG Glucose Uptake Assay
This protocol measures the effect of the compound on glucose transport into cells, a key indicator of improved insulin sensitivity.
1. Cell Culture and Treatment: a. Seed 3T3-L1 preadipocytes in a 96-well plate and differentiate them into mature adipocytes. b. Serum-starve the adipocytes for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer. c. Treat the cells with various concentrations of this compound or vehicle control for 30 minutes. Include a positive control such as metformin or insulin.
2. Glucose Uptake Measurement: a. Add 100 µM of the fluorescent glucose analog 2-NBDG to each well and incubate for 30-60 minutes at 37°C. b. Terminate the uptake by washing the cells three times with ice-cold PBS. c. Lyse the cells in a suitable buffer. d. Measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm). e. Normalize the fluorescence values to the protein concentration of each well.
Visualizations
Signaling Pathway Diagrams
// Node Definitions Compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="ACC", fillcolor="#F1F3F4", fontcolor="#202124"]; CPT1 [label="CPT1", fillcolor="#F1F3F4", fontcolor="#202124"]; FattyAcidOxidation [label="Fatty Acid\nOxidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; SREBP1c [label="SREBP-1c", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipogenesis [label="Lipogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLUT4_translocation [label="GLUT4 Translocation\nto Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; GlucoseUptake [label="Glucose Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> AMPK [label="Activates", color="#34A853", fontcolor="#34A853"]; AMPK -> ACC [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AMPK -> CPT1 [label="Activates", color="#34A853", fontcolor="#34A853"]; AMPK -> SREBP1c [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AMPK -> GLUT4_translocation [label="Promotes", color="#34A853", fontcolor="#34A853"]; ACC -> Lipogenesis [arrowhead=tee, style=dashed, color="#EA4335", fontcolor="#EA4335"]; CPT1 -> FattyAcidOxidation [style=dashed, color="#34A853", fontcolor="#34A853"]; SREBP1c -> Lipogenesis [style=dashed, color="#34A853", fontcolor="#34A853"]; GLUT4_translocation -> GlucoseUptake [style=dashed, color="#34A853", fontcolor="#34A853"]; } }
Caption: Hypothesized activation of the AMPK signaling pathway.
// Node Definitions Insulin [label="Insulin", fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="Insulin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IRS1 [label="IRS-1", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt/PKB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GLUT4_vesicle [label="GLUT4 Vesicle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4_translocation [label="GLUT4 Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; GlucoseUptake [label="Glucose Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Insulin -> IR [color="#34A853", fontcolor="#34A853"]; IR -> IRS1 [color="#34A853", fontcolor="#34A853"]; IRS1 -> PI3K [color="#34A853", fontcolor="#34A853"]; PI3K -> Akt [color="#34A853", fontcolor="#34A853"]; Akt -> GLUT4_vesicle [label="Promotes", color="#34A853", fontcolor="#34A853"]; Compound -> Akt [label="Potentiates?", style=dashed, color="#4285F4", fontcolor="#4285F4"]; GLUT4_vesicle -> GLUT4_translocation [style=dashed, color="#34A853", fontcolor="#34A853"]; GLUT4_translocation -> GlucoseUptake [style=dashed, color="#34A853", fontcolor="#34A853"]; } }
Caption: Potential modulation of the insulin signaling pathway.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for metabolic studies.
Safety and Toxicological Considerations
Conclusion
This compound represents a promising natural product for investigation in the context of metabolic diseases. The provided application notes and protocols offer a robust starting point for researchers to explore its potential therapeutic effects. While the proposed mechanisms of action are based on the activities of related compounds, they provide a strong rationale for further investigation. Future studies are warranted to elucidate the precise molecular targets and to validate the efficacy of this compound in preclinical models of metabolic disease.
References
- 1. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protective Effects of a Diarylheptanoid from Curcuma comosa Against Hydrogen Peroxide-Induced Astroglial Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
Cell lines sensitive to 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane treatment
Topic: Cell Lines Sensitive to Diarylheptanoid Treatment, with a focus on compounds structurally related to 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. Compounds isolated from the rhizomes of Curcuma comosa have demonstrated significant biological activities, including cytotoxic and antiproliferative effects against various cancer cell lines. These molecules represent a promising area of research for the development of novel anticancer agents. This document provides an overview of sensitive cell lines, quantitative data on the bioactivity of representative diarylheptanoids, and detailed experimental protocols for their evaluation.
Data Presentation: Cytotoxicity of Structurally Related Diarylheptanoids
The following table summarizes the 50% inhibitory concentration (IC50) values for diarylheptanoids structurally related to this compound in various cancer cell lines.
| Compound Name | Cell Line | Cell Type | IC50 Value | Reference Compound |
| trans-1,7-diphenyl-5-hydroxy-1-heptene (DHH) | K562/ADR | Doxorubicin-resistant CML | 83.6 ± 2.2 µM | - |
| (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol (compound-092) | P388 | Murine Leukemia | 4 µM | - |
| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (compound 1) | HL-60 | Human Promyelocytic Leukemia | Strong cytotoxicity noted | - |
CML: Chronic Myeloid Leukemia
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Diarylheptanoid compound of interest
-
Human cancer cell lines (e.g., HL-60, K562/ADR)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the diarylheptanoid compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 hours in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Diarylheptanoid compound of interest
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells (1 x 10^5 cells/mL) with the diarylheptanoid compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathways in Diarylheptanoid-Induced Apoptosis
The following diagram illustrates a potential signaling pathway for apoptosis induced by diarylheptanoids, based on findings from related compounds. Some diarylheptanoids have been shown to induce apoptosis through the intrinsic pathway, involving mitochondrial dysfunction and caspase activation.
Caption: Proposed apoptotic signaling pathway of diarylheptanoids.
Experimental Workflow for Assessing Diarylheptanoid Cytotoxicity
The diagram below outlines the general experimental workflow for evaluating the cytotoxic and apoptotic effects of a diarylheptanoid compound on a sensitive cell line.
Caption: Experimental workflow for cytotoxicity and apoptosis assessment.
Formulating a Novel Diarylheptanoid for In Vivo Research: Application Notes and Protocols
Abstract
This document provides detailed application notes and experimental protocols for the formulation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a promising polyphenolic compound, for in vivo studies. Due to its inherent hydrophobicity, this diarylheptanoid requires advanced formulation strategies to ensure adequate bioavailability for oral and parenteral administration. This guide outlines three effective formulation approaches: nanoemulsion, liposomal encapsulation, and cyclodextrin (B1172386) complexation. Detailed methodologies for preparation, characterization, and in vivo evaluation in pharmacokinetic and anti-inflammatory models are provided to support researchers in drug development.
Introduction
This compound is a diarylheptanoid, a class of plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and estrogenic effects. Its structure, featuring multiple hydroxyl groups on phenyl rings connected by a seven-carbon chain, suggests significant therapeutic potential. However, like many polyphenolic compounds, its poor aqueous solubility presents a major hurdle for in vivo applications, leading to low absorption and limited bioavailability.
To overcome these limitations, formulation strategies that enhance solubility and facilitate systemic absorption are critical. This document details three such strategies:
-
Nanoemulsions: Oil-in-water dispersions with droplet sizes in the nanometer range (20-200 nm), which can significantly improve the solubilization and absorption of hydrophobic drugs.
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation and enabling targeted delivery.
-
Cyclodextrin Complexation: Formation of inclusion complexes where the hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, thereby increasing its aqueous solubility.
These notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this and similar compounds.
Compound Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₆ | PubChem[1] |
| Molecular Weight | 348.39 g/mol | MySkinRecipes[2] |
| XLogP3 | 2.6 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Water Solubility | Poor (inferred from structure) | - |
Formulation Strategies and Protocols
The choice of formulation depends on the intended route of administration, desired release profile, and the specific experimental model. Below are detailed protocols for three recommended formulation approaches.
Nanoemulsion Formulation (for Oral Administration)
Nanoemulsions are suitable for enhancing the oral bioavailability of lipophilic compounds by increasing their surface area and facilitating absorption through the lymphatic system.
Protocol 1: High-Pressure Homogenization Method
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil) to a final concentration of 1-10 mg/mL. Gently heat and sonicate if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 80, Polysorbate 80) at a concentration of 2-5% (w/v).
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) using a high-shear mixer for 10-15 minutes to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 3-5 cycles.[3]
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
-
Storage: Store the nanoemulsion at 4°C in a sealed, light-protected container.
Liposomal Formulation (for Intravenous Administration)
Liposomes are ideal for parenteral delivery, as they can protect the drug from rapid clearance and deliver it to target tissues.
Protocol 2: Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder.
-
Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterization: Determine the particle size, PDI, zeta potential, and encapsulation efficiency of the final liposomal formulation.
-
Storage: Store the liposomal suspension at 4°C. Do not freeze.
Cyclodextrin Complexation (for Oral or Parenteral Administration)
Cyclodextrin complexation enhances the aqueous solubility of the compound, which can be beneficial for both oral and parenteral routes.
Protocol 3: Lyophilization (Freeze-Drying) Method
-
Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Cyclodextrin Solution: Prepare an aqueous solution of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at a concentration determined by phase solubility studies (typically a 1:1 or 1:2 molar ratio of drug to cyclodextrin).[4]
-
Mixing: Slowly add the drug solution to the cyclodextrin solution with constant stirring.
-
Stirring: Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed drug precipitate.
-
Lyophilization: Freeze the resulting solution and lyophilize it for 48 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Characterize the complex using techniques like DSC, FTIR, and NMR to confirm inclusion.[5][6] Determine the drug content and dissolution rate.
-
Storage: Store the lyophilized powder in a desiccator at room temperature.
Formulation Characterization Data
The following tables summarize the target quantitative parameters for each formulation type.
Table 1: Nanoemulsion Characterization Parameters
| Parameter | Target Range | Method of Analysis |
| Mean Particle Size | 20 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -15 to -30 mV | DLS |
| Entrapment Efficiency | > 90% | Ultracentrifugation followed by HPLC |
| pH | 5.0 - 7.0 | pH meter |
| Viscosity | 10 - 100 cP | Viscometer |
Table 2: Liposome Characterization Parameters
| Parameter | Target Range | Method of Analysis |
| Mean Particle Size | 80 - 150 nm | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential | -10 to -25 mV | DLS |
| Encapsulation Efficiency | > 85% | Size Exclusion Chromatography / HPLC |
| Drug-to-Lipid Ratio | Varies | HPLC and Phospholipid Assay |
Table 3: Cyclodextrin Inclusion Complex Characterization Parameters
| Parameter | Target Value/Method | Method of Analysis |
| Stoichiometry | 1:1 or 1:2 (Drug:CD) | Phase Solubility Studies (Job's Plot) |
| Stability Constant (Ks) | > 100 M⁻¹ | Phase Solubility Studies |
| Complexation Efficiency | > 80% | HPLC |
| Confirmation of Inclusion | Shift in peaks/loss of crystallinity | DSC, FTIR, XRD, ¹H-NMR[5][7][8] |
| Dissolution Rate | > 5-fold increase vs. free drug | USP Dissolution Apparatus |
In Vivo Study Protocols
The following protocols outline standard procedures for evaluating the pharmacokinetics and anti-inflammatory efficacy of the formulated this compound.
Pharmacokinetic (PK) Study in Rats
This protocol is designed to determine key PK parameters following oral or intravenous administration.
Protocol 4: Pharmacokinetic Evaluation
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g). Animals should be fasted overnight prior to dosing.[9][10]
-
Experimental Groups:
-
Group 1 (Oral): Administer the nanoemulsion or cyclodextrin formulation via oral gavage at a dose of 10-50 mg/kg.
-
Group 2 (Intravenous): Administer the liposomal or cyclodextrin formulation via tail vein injection at a dose of 1-5 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).[9]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution, and Bioavailability) using non-compartmental analysis software.
In Vivo Efficacy - Anti-inflammatory Models
Given the structural similarity of the compound to other anti-inflammatory diarylheptanoids, the following models are recommended for efficacy testing.
Protocol 5: Carrageenan-Induced Paw Edema in Mice
This is a widely used model for acute inflammation.
-
Animal Model: Male Swiss albino mice (20-25g).
-
Experimental Groups:
-
Vehicle Control (formulation vehicle)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
Test Groups (Formulated compound at 3-4 different dose levels)
-
-
Dosing: Administer the test compound or controls (orally or i.p.) 60 minutes before the carrageenan injection.[11]
-
Induction of Edema: Inject 20-50 µL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each mouse.[11][12]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[2]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 6: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation by inducing a robust cytokine response.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Saline Control
-
LPS + Vehicle Control
-
Positive Control (e.g., Dexamethasone)
-
LPS + Test Groups (Formulated compound at 3-4 different dose levels)
-
-
Dosing: Administer the test compound or controls 1 hour prior to LPS challenge.
-
Induction of Inflammation: Administer LPS (from E. coli) via intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg.[13][14]
-
Sample Collection: At 2-6 hours post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis. Tissues (e.g., lung, liver) can also be collected for analysis of inflammatory markers.
-
Data Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or multiplex assays. Compare cytokine levels in treated groups to the LPS + vehicle control group.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
Based on literature for similar diarylheptanoids, this compound may exert its effects through modulation of key inflammatory and hormone signaling pathways.
Caption: Potential Estrogen Receptor (ER) signaling pathways modulated by the diarylheptanoid.
Caption: Hypothesized inhibition of the NF-κB inflammatory signaling pathway.
Experimental Workflows
Caption: Standard workflow for an in vivo pharmacokinetic study in rats.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 11. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 14. nuchemsciences.com [nuchemsciences.com]
Application Notes & Protocols for the Extraction of Diarylheptanoids from Curcuma Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings.[1][2] Found abundantly in the rhizomes of various Curcuma species (Zingiberaceae family), these compounds, including the well-known curcuminoids, exhibit a wide range of biological activities such as antioxidant, anti-inflammatory, and estrogenic effects.[3][4][5] This document provides detailed protocols for the extraction and purification of diarylheptanoids from Curcuma species, quantitative data on extraction yields, and an overview of a key biological signaling pathway they modulate.
Factors Influencing Extraction Efficiency
The successful extraction of diarylheptanoids is dependent on several critical factors, including the choice of solvent, extraction method, temperature, and particle size of the plant material. The polarity of the solvent plays a significant role, with alcohols like ethanol (B145695) and methanol (B129727), as well as acetone (B3395972), being commonly employed due to their effectiveness in solubilizing these phenolic compounds.[2] Modern techniques such as Ultrasound-Assisted Extraction (UAE) can enhance efficiency by improving solvent penetration and reducing extraction time and temperature, thus minimizing the degradation of thermolabile compounds.[6]
Caption: Key factors influencing the efficiency of diarylheptanoid extraction.
Quantitative Data on Extraction Yields
The yield of diarylheptanoids can vary significantly based on the Curcuma species, the extraction method, and the solvent used. The following table summarizes quantitative data from various studies.
| Curcuma Species | Extraction Method | Solvent(s) | Yield | Reference |
| Curcuma longa | Soxhlet | Ethanol | 10.27% (wt.) | [7] |
| Curcuma longa | Soxhlet | Acetone | 8.29% (oleoresin), 6.9% (curcumin) | [8] |
| Curcuma longa | Soxhlet | Ethanol/Isopropyl Alcohol | 8.43% (curcuminoids) | [9] |
| Curcuma longa | Ultrasound-Assisted (UAE) | Ethanol | 6.83% (wt.) | [7] |
| Curcuma longa | Maceration (Cold) | Ethanol | 7.62% (wt.) | [7] |
| Curcuma xanthorrhiza | Ultrasound-Assisted (UAE) | Glucose/Lactic Acid (NADES) | 17.62 mg/g (Xanthorrhizol) | [10][11] |
| Curcuma xanthorrhiza | Maceration | Ethanol | 9.14 mg/g (Xanthorrhizol) | [11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Diarylheptanoids
This protocol describes a rapid and efficient method for extracting diarylheptanoids using sonication.
Materials:
-
Dried and powdered Curcuma rhizomes (particle size < 0.5 mm)
-
Ethanol (95%)
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of dried Curcuma powder.
-
Extraction:
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.
-
Drying and Storage: Dry the crude extract in a vacuum oven to a constant weight. Store the extract at -20°C in a desiccator.
Protocol 2: Soxhlet Extraction of Diarylheptanoids
Soxhlet extraction is a conventional and exhaustive method that can yield a high amount of extract.[13]
Materials:
-
Dried and powdered Curcuma rhizomes
-
Acetone or Ethanol (95%)
-
Soxhlet apparatus (thimble, extraction chamber, condenser, receiving flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place 20 g of dried Curcuma powder into a cellulose (B213188) thimble.[14]
-
Apparatus Setup:
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the receiving flask with 250 mL of acetone or ethanol.[15]
-
Assemble the Soxhlet apparatus and place it on the heating mantle.
-
-
Extraction:
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
-
Solvent Evaporation: After extraction, cool the apparatus and collect the extract from the receiving flask. Evaporate the solvent using a rotary evaporator.
-
Drying and Storage: Dry the resulting crude extract and store it as described in the UAE protocol.
Protocol 3: Purification of Diarylheptanoids by Column Chromatography
This protocol outlines the separation of individual diarylheptanoids from the crude extract.
Materials:
-
Crude diarylheptanoid extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvents: Chloroform (B151607) and Methanol (HPLC grade)
-
Glass column
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.
-
-
Sample Loading:
-
Dissolve a small amount of the crude extract in a minimal volume of chloroform.
-
Adsorb this mixture onto a small amount of silica gel.
-
Once dry, carefully load the silica gel-adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5 v/v).[16]
-
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 10-15 mL each).
-
Monitoring by TLC: Monitor the separation by spotting the collected fractions on TLC plates. A common mobile phase for TLC is chloroform:methanol (95:5).[16] Visualize the spots under UV light.
-
Pooling and Concentration: Combine the fractions containing the same purified compound (based on TLC analysis) and evaporate the solvent to obtain the isolated diarylheptanoid.
Caption: Workflow for diarylheptanoid extraction and purification.
Biological Activity and Signaling Pathways
Certain diarylheptanoids isolated from Curcuma comosa have been identified as phytoestrogens.[3] These compounds can exert their biological effects by interacting with estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the diarylheptanoid-receptor complex can modulate the expression of estrogen-responsive genes.
For instance, the diarylheptanoid (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (D3) has been shown to be an agonist for ER, particularly ERα.[3] Its binding to ERα initiates a signaling cascade that leads to the transcription of specific target genes, demonstrating its estrogenic activity both in vitro and in vivo.[3]
Caption: Diarylheptanoid activation of estrogen receptor signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid phytoestrogens isolated from the medicinal plant Curcuma comosa: biologic actions in vitro and in vivo indicate estrogen receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cross-Flow Ultrasound-Assisted Extraction of Curcuminoids from Curcuma longa L.: Process Design to Avoid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Extraction Process, Separation, and Identification of Curcuminoids from Turmeric Curcuma longa [mdpi.com]
- 8. pjbt.org [pjbt.org]
- 9. Comparison of yield, composition, and antioxidant activity of turmeric (Curcuma longa L.) extracts obtained using various techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Extraction of curcumin from turmeric by ultrasonic-assisted extraction, identification, and evaluation of the biological activity [herbmedpharmacol.com]
- 13. Soxhlet method: Significance and symbolism [wisdomlib.org]
- 14. rjptonline.org [rjptonline.org]
- 15. biotechjournal.in [biotechjournal.in]
- 16. updatepublishing.com [updatepublishing.com]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound for bioassays?
A1: this compound, a diarylheptanoid, is a lipophilic molecule with poor aqueous solubility. The primary challenges include:
-
Low Water Solubility: The compound is structurally similar to other poorly soluble diarylheptanoids and is expected to have limited solubility in aqueous buffers used for most bioassays.
-
Precipitation Upon Dilution: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous assay medium, the compound can precipitate out of solution, leading to inaccurate and unreliable results. This phenomenon is often referred to as "solvent shock."
-
Solvent Toxicity: Organic solvents used to dissolve the compound, such as DMSO and ethanol (B145695), can be toxic to cells at higher concentrations, potentially confounding the results of cell-based assays.
Q2: What is the recommended starting approach for dissolving this compound?
A2: The most common and recommended starting approach is to prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute it into the aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration in the assay is low, typically below 0.5%, to minimize cytotoxicity.
Q3: How can I determine the maximum tolerated DMSO concentration for my specific cell line?
A3: It is essential to perform a vehicle control experiment. Treat your cells with various concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) in your assay medium and measure cell viability or any other relevant baseline parameter. This will help you determine the highest concentration of DMSO that does not significantly affect your experimental system.
Q4: Are there alternatives to DMSO for preparing stock solutions?
A4: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, they also exhibit cellular toxicity, and their compatibility with your specific assay must be validated. A solvent tolerance test, similar to the one for DMSO, should be conducted.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound for bioassays.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates immediately upon dilution of the DMSO stock solution into the aqueous buffer. | The compound has very low solubility in the final aqueous medium. The abrupt change in solvent polarity causes it to crash out of solution. | 1. Optimize Final DMSO Concentration: Keep the final DMSO concentration as high as your cells can tolerate (ideally ≤ 0.5%) to aid solubility. 2. Use Co-solvents: If compatible with your assay, consider adding a small percentage of another water-miscible organic solvent to your final assay buffer. 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock with the aqueous buffer. 4. Warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility. Ensure the temperature is compatible with your compound and assay components. |
| Inconsistent or non-reproducible results in the bioassay. | The compound may not be fully dissolved in the stock solution, or it may be precipitating during the experiment. | 1. Ensure Complete Dissolution of Stock: After adding the solvent to your compound, gently warm the solution or use a sonicator to ensure it is fully dissolved. Visually inspect for any particulate matter. 2. Freshly Prepare Solutions: Prepare fresh dilutions from the stock solution for each experiment to avoid issues with compound degradation or precipitation over time. 3. Check for Precipitation at Each Step: Visually inspect for any cloudiness or precipitate at each dilution step. |
| Observed cellular toxicity is not dose-dependent with the compound. | The solvent (e.g., DMSO) concentration may be too high, causing cellular stress or death. | 1. Perform a Solvent Toxicity Test: Determine the maximum non-toxic concentration of your solvent for your specific cell line and experimental duration. 2. Maintain Constant Solvent Concentration: Ensure that all experimental wells, including controls, contain the same final concentration of the solvent. |
| The compound is still insoluble even with optimized solvent conditions. | The inherent hydrophobicity of the compound is too high for simple solvent-based dissolution. | 1. pH Adjustment: For phenolic compounds, increasing the pH of the buffer can deprotonate the hydroxyl groups, increasing polarity and aqueous solubility. However, you must verify that the change in pH does not affect your compound's activity or the assay's performance. 2. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility. |
Quantitative Data on Solubility (Illustrative)
Table 1: Estimated Solubility in Common Solvents
| Solvent | Estimated Solubility Range | Notes |
| Water (pH 7.0) | < 0.1 mg/mL | Practically insoluble. |
| Ethanol | 1 - 10 mg/mL | Moderately soluble. |
| Methanol | 1 - 10 mg/mL | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | High solubility, making it a good choice for stock solutions. |
Table 2: Effect of pH on Aqueous Solubility (Illustrative)
| pH of Aqueous Buffer | Expected Solubility Trend | Reason |
| 5.0 | Very Low | The phenolic hydroxyl groups are protonated, and the molecule is less polar. |
| 7.0 | Low | Partial deprotonation may slightly increase solubility compared to acidic pH. |
| 8.5 | Moderate | Increased deprotonation of phenolic hydroxyls leads to a more polar molecule and improved solubility. |
| 10.0 | High | Significant deprotonation results in the more soluble phenolate (B1203915) form. |
Table 3: Impact of Cyclodextrins on Aqueous Solubility (Illustrative)
| Solubilizing Agent | Expected Fold Increase in Aqueous Solubility | Mechanism |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 100 fold | Encapsulation of the hydrophobic diarylheptanoid within the cyclodextrin (B1172386) cavity, forming a water-soluble inclusion complex. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 50 - 500 fold | Similar to HP-β-CD, with the charged sulfobutyl ether groups further enhancing aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolve the Compound: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) for 5-10 minutes or sonicate until the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Use in Bioassays: For the experiment, thaw an aliquot and dilute it in the pre-warmed assay medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells.
Protocol 2: Improving Solubility with pH Adjustment
-
Determine pH Stability: Before proceeding, assess the stability of your compound at the desired higher pH.
-
Prepare Alkaline Buffer: Prepare your assay buffer and adjust the pH to a value where the compound is expected to be more soluble (e.g., pH 8.0-8.5). Ensure all components of your assay are stable at this pH.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Dilution: Dilute the stock solution into the pH-adjusted buffer. The higher pH should help to keep the compound in solution.
-
Control: Remember to include a vehicle control with the same final solvent concentration and pH.
Protocol 3: Cyclodextrin Inclusion Complex Formation (Co-evaporation Method)
-
Molar Ratio: Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolve Compound: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
Dissolve Cyclodextrin: In a separate container, dissolve the calculated amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.
-
Mixing: Slowly add the compound solution dropwise to the cyclodextrin solution while stirring continuously.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.
-
Reconstitution: The lyophilized powder can be reconstituted in the aqueous assay buffer to the desired concentration.
Visualizations
Technical Support Center: 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, particularly concerning its stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is a phenolic compound and, like many diarylheptanoids, exhibits good solubility in polar aprotic solvents such as DMSO. While DMSO is a common solvent for this class of compounds for in vitro studies, its potential reactivity should be considered for long-term storage. For applications where DMSO may be problematic, other polar organic solvents may be considered, though solubility should be empirically determined.
Q2: How stable is this compound in DMSO?
A2: Currently, there is no specific published data on the long-term stability of this compound in DMSO. However, studies on curcumin, a structurally related diarylheptanoid, have shown it to be relatively stable against autooxidation in alkaline DMSO at room temperature.[1][2] Conversely, it is important to note that DMSO is not always an inert solvent and can interact with polyphenols, potentially affecting their stability.[3] Therefore, for sensitive experiments, it is recommended to use freshly prepared solutions or to conduct a stability study under your specific experimental conditions.
Q3: What are the optimal storage conditions for stock solutions of this compound in DMSO?
A3: To maximize the shelf-life of stock solutions, it is recommended to:
-
Store solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the solution from light, as phenolic compounds can be light-sensitive.
-
Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation, as the catechol moieties may be susceptible to oxidation.
Q4: Can I use DMSO solutions of this compound for cell-based assays?
A4: Yes, DMSO is a common vehicle for delivering hydrophobic compounds in cell-based assays. However, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (cells treated with the same concentration of DMSO without the compound) should always be included in your experiments.
Q5: Are there any known signaling pathways affected by this compound?
A5: Diarylheptanoids have been reported to modulate various signaling pathways. For instance, some diarylheptanoids are associated with the DNA damage signaling pathway and can influence NF-κB signaling.[4][5] A glycoside of this compound has been shown to significantly inhibit TNF-α-induced NF-κB transcriptional activity and activate PPAR transcriptional activity.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution from solid material. If possible, analyze the stock solution by HPLC to check for the presence of degradation products. Consider performing a time-course experiment to see if the activity of the compound in solution decreases over time. |
| Solvent Effects | DMSO can sometimes interfere with biological systems.[3] Ensure the final DMSO concentration is consistent across all experiments and as low as possible. Run a DMSO vehicle control to assess the baseline effect of the solvent. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution. A study on various compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, but this can be compound-specific.[7] |
| Precipitation in Aqueous Media | Diarylheptanoids can have poor aqueous solubility. Visually inspect the final assay medium for any signs of precipitation after adding the DMSO stock. If precipitation is suspected, consider using a solubilizing agent or reducing the final compound concentration. |
Issue 2: Appearance of new peaks in HPLC or LC-MS analysis of the DMSO stock solution.
| Possible Cause | Troubleshooting Step |
| Oxidation | The catechol groups are susceptible to oxidation, which can be accelerated by air and light. Store stock solutions protected from light and consider using amber vials. Purging with an inert gas before sealing can also help. |
| Reaction with DMSO | Although less common, some compounds can react with DMSO, especially under harsh conditions (e.g., high temperature, presence of contaminants). If you suspect a reaction, consider using an alternative solvent for comparative analysis. |
| Hydrolysis | If the DMSO is not anhydrous, water could potentially cause hydrolysis, although this is less likely for this specific structure. Ensure you are using high-purity, anhydrous DMSO. |
Data Presentation
As no specific stability data for this compound in DMSO is currently available, the following table provides a hypothetical example of how such data would be presented. This data is for illustrative purposes only.
Table 1: Hypothetical Stability of this compound (1 mg/mL in DMSO) at Different Storage Temperatures.
| Storage Time (Weeks) | % Remaining at 4°C | % Remaining at 25°C (Room Temperature) | % Remaining at -20°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 98.2 | 100.0 |
| 4 | 98.1 | 95.3 | 99.9 |
| 12 | 95.2 | 88.7 | 99.8 |
| 24 | 91.5 | 79.4 | 99.6 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in DMSO by HPLC.
-
Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous, high-purity DMSO to make a 1 mg/mL stock solution.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis. Inject onto the HPLC system and record the peak area of the parent compound. This will serve as the 100% reference.
-
Storage: Aliquot the remaining stock solution into several amber vials, purge with nitrogen or argon, and seal tightly. Store the vials under different conditions (e.g., 25°C, 4°C, -20°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 12, 24 weeks), retrieve one vial from each storage condition. Allow the frozen samples to thaw completely at room temperature.
-
Sample Preparation and Analysis: Prepare and analyze the samples by HPLC as described in step 2.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point by comparing the peak area to the initial (T=0) peak area.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumin in dimethyl sulfoxide: Stability, spectral, luminescent and acid-base properties | Semantic Scholar [semanticscholar.org]
- 3. Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a diarylheptanoid primarily isolated from plants belonging to the Zingiberaceae family. The most commonly cited sources are the rhizomes of Curcuma comosa and Curcuma kwangsiensis.[1][2] It has also been reported in Tacca chantrieri.[2]
Q2: What type of compound is this compound?
A2: It is a linear diarylheptanoid, which is a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. Due to the presence of multiple hydroxyl groups on its phenyl rings, it is classified as a phenolic compound. This phenolic nature is crucial to consider during extraction as it makes the compound susceptible to oxidation.
Q3: Which solvents are typically used for the extraction of this compound?
A3: Given its phenolic nature, polar solvents are generally effective. Commonly used solvents include methanol (B129727) and ethanol.[3] Other solvents such as n-hexane and dichloromethane (B109758) have also been utilized in the extraction of related diarylheptanoids from Curcuma comosa.
Q4: What are the common methods for extracting this compound?
A4: Standard solid-liquid extraction techniques are employed, including:
-
Maceration: A simple method involving soaking the plant material in a solvent at room temperature.
-
Soxhlet extraction: A continuous extraction method that can provide higher efficiency but involves heat.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance solvent penetration and extraction efficiency, often at lower temperatures and for shorter durations.
Troubleshooting Guide for Low Yield
Low yield is a common challenge in the extraction of natural products. This guide addresses potential causes and solutions for improving the yield of this compound.
Issue 1: Inefficient Extraction from Plant Material
Symptoms:
-
The final yield of the target compound is significantly lower than expected based on literature reports.
-
Residual analysis of the plant material (marc) shows a significant amount of the compound remains unextracted.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical. For this polar phenolic compound, ensure you are using a sufficiently polar solvent like methanol or ethanol. Consider using a solvent mixture, such as methanol/dichloromethane, which can sometimes improve extraction efficiency for a broader range of compounds.[3] |
| Insufficient Solvent-to-Solid Ratio | A low solvent volume may not be sufficient to fully saturate the plant material and dissolve the target compound. Increase the solvent-to-solid ratio to ensure complete immersion and effective extraction. |
| Inadequate Particle Size Reduction | If the plant material is not finely ground, the solvent cannot effectively penetrate the plant cells. Grind the dried rhizomes to a fine powder to increase the surface area available for extraction. |
| Insufficient Extraction Time | The extraction process may not have reached equilibrium. For maceration, ensure a sufficient soaking time (e.g., 24-72 hours) with periodic agitation. For Soxhlet and UAE, optimize the extraction duration based on preliminary experiments. |
Issue 2: Degradation of the Target Compound During Extraction
Symptoms:
-
The extract appears dark or discolored, suggesting oxidation or degradation.
-
Analysis of the crude extract by techniques like HPLC shows multiple unknown peaks and a low peak for the target compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Thermal Degradation | This compound, being a phenolic compound, is likely sensitive to high temperatures. Prolonged exposure to heat, especially in methods like Soxhlet extraction, can lead to degradation. If using Soxhlet, consider reducing the extraction time or switching to a lower-temperature method like maceration or UAE. |
| Oxidative Degradation | Phenolic compounds are prone to oxidation, especially in the presence of light, oxygen, and at higher temperatures. Conduct the extraction in amber glassware to protect from light. Consider purging the extraction vessel with an inert gas like nitrogen or argon to minimize contact with oxygen. |
| pH-Induced Degradation | The stability of diarylheptanoids can be pH-dependent. Extreme pH levels can catalyze degradation reactions. It is generally advisable to maintain a neutral or slightly acidic pH during extraction. The use of a buffer may be beneficial in some cases. |
Data Presentation
Table 1: Comparison of Extraction Methods for Diarylheptanoids (General)
| Extraction Method | Advantages | Disadvantages | Suitability for this compound |
| Maceration | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower extraction efficiency. | Good option to avoid thermal degradation. |
| Soxhlet Extraction | Continuous and efficient extraction, requires less solvent than maceration. | Involves heating, which can lead to degradation of heat-sensitive compounds. | Use with caution due to the thermal lability of phenolic compounds. |
| Ultrasound-Assisted Extraction (UAE) | Faster extraction, increased efficiency, can be performed at lower temperatures. | Requires specialized equipment. | A promising method to enhance yield while minimizing thermal degradation. |
Experimental Protocols
Protocol 1: General Solvent Extraction and Purification
This protocol provides a general procedure for the extraction and initial purification of this compound from Curcuma comosa rhizomes.
-
Preparation of Plant Material:
-
Wash the fresh rhizomes of Curcuma comosa thoroughly with water to remove any soil and debris.
-
Slice the rhizomes into thin pieces and dry them in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) until they are brittle.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Maceration: Soak the powdered rhizomes in methanol (e.g., 1:10 w/v) in a sealed container at room temperature for 72 hours with occasional shaking.
-
Filter the extract through filter paper. Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
-
Preliminary Purification (Solvent Partitioning):
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, and ethyl acetate).
-
The diarylheptanoids are expected to be enriched in the more polar fractions (e.g., ethyl acetate).
-
Evaporate the solvent from each fraction to obtain the respective sub-extracts.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate (B1210297) fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate with increasing polarity.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the target compound.
-
-
Final Purification:
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure this compound.
-
Protocol 2: HPLC Analysis for Quantification
This protocol is adapted from a method for the quantification of diarylheptanoids in Curcuma comosa.[4]
-
HPLC System: An HPLC system equipped with a diode-array detector (DAD).
-
Column: Luna C18 analytical column.
-
Mobile Phase: A gradient elution with 0.5% acetic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 35°C.
-
Detection: Monitor the elution profile at a suitable wavelength for diarylheptanoids (e.g., 280 nm).
-
Quantification: Prepare a calibration curve using a pure standard of this compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield in diarylheptanoid extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 3. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Diarylheptanoids
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of diarylheptanoids. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for diarylheptanoids?
When developing a separation method for diarylheptanoids, a reversed-phase approach is most common.[1] General guidelines suggest starting with a C18 column and a gradient elution system.[1][2] The mobile phase usually consists of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[1][2] Detection is typically performed using a UV detector, as most diarylheptanoids show absorption in the 250–290 nm range.[1]
Q2: How do I prepare diarylheptanoid samples for HPLC analysis?
Sample preparation is critical for reliable results and to prevent column contamination.[3][4] A general workflow involves extraction from the raw material (e.g., plant rhizomes or bark) followed by cleanup.[1][5]
-
Extraction: Modern techniques like Soxhlet extraction, sonication, or microwave-assisted extraction can be used with solvents of varying polarity.[1] For example, dried Alpinia officinarum powder can be extracted using supercritical fluid extraction (SFE).[6]
-
Dissolution & Filtration: The resulting extract is typically dissolved in a solvent compatible with the mobile phase, such as methanol.[6] It is crucial to filter the sample through a 0.2 µm or 0.45 µm filter before injection to remove particulates that could clog the column.[6][7]
Q3: Which detector is best for analyzing diarylheptanoids?
The choice of detector depends on the analytical goals.
-
UV/DAD: A Diode Array Detector (DAD) is commonly used for routine quantification, with monitoring typically set around 280 nm.[1] It allows for the simultaneous acquisition of spectra, which aids in peak identification.
-
Mass Spectrometry (MS): For detailed structural characterization and identification of unknown diarylheptanoids, coupling HPLC with a mass spectrometer (LC-MS/MS) is a powerful tool.[5][8]
-
Electrochemical Detection (ECD): For certain diarylheptanoids, ECD can offer higher sensitivity compared to photodiode array detection.[9]
Troubleshooting Guides
Problem 1: Poor Resolution Between Diarylheptanoid Peaks
Poor resolution, where adjacent peaks are not well separated, is a common issue, especially when dealing with structurally similar isomers.[10][11]
Q: My diarylheptanoid isomers are co-eluting. How can I improve their separation?
A: Improving the resolution between closely eluting peaks requires a systematic approach to optimizing column chemistry, mobile phase composition, and other operating conditions.[11][12]
Troubleshooting Steps & Solutions
-
Optimize Mobile Phase: Modifying the mobile phase is often the first and most effective step.[10]
-
Solvent Strength: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase.[7] Decreasing the organic content generally increases retention and may improve separation.[7]
-
pH Control: For ionizable diarylheptanoids, adjusting the pH of the aqueous phase with a buffer (e.g., 0.5% acetic acid) can significantly alter selectivity.[11][13][14]
-
Solvent Type: Switching between acetonitrile and methanol can change selectivity, as methanol often improves peak shape for certain compounds.[3]
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider the column.
-
Column Chemistry: A standard C18 column is a good starting point, but for aromatic compounds like diarylheptanoids, an aryl-based stationary phase (e.g., Phenyl-Hexyl) can provide alternative selectivity through π-π interactions.[12]
-
Particle Size/Column Length: For challenging separations, increase column efficiency by using a column with a smaller particle size or a longer length.[11][15]
-
-
Adjust Temperature: Lowering or raising the column temperature can influence selectivity and should be explored.[10][12]
-
Check for Overload: Injecting too much sample can cause peak broadening and loss of resolution.[7][10] Try reducing the injection volume or sample concentration.[7][10]
Problem 2: Peak Tailing in Diarylheptanoid Analysis
Peak tailing, an asymmetry where the latter half of the peak is drawn out, can compromise quantification and resolution.[15][16]
Q: My diarylheptanoid peaks are tailing. What are the common causes and solutions?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[3][17]
Troubleshooting Steps & Solutions
-
Chemical Interactions (Most Common):
-
Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with polar functional groups on diarylheptanoids, causing tailing.[15][17]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an acidic or basic diarylheptanoid, the compound may exist in multiple ionic forms, leading to tailing.[15]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Use a buffer at a sufficient concentration (10-50 mM) to maintain a stable pH.[17]
-
-
-
Column & System Issues:
-
Column Contamination/Degradation: Adsorbed impurities on the column frit or packing material can create active sites that cause tailing.[3][17]
-
Column Void: A void or channel in the packed bed at the column inlet can distort the peak shape.[18]
-
Solution: This is often irreversible. Replacing the column is the best solution.[19]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[17]
-
Solution: Use shorter tubing with a smaller internal diameter (e.g., 0.005").[15]
-
-
-
Sample-Related Issues:
Experimental Protocols & Data
Protocol 1: HPLC-DAD Analysis of Diarylheptanoids in Curcuma comosa
This method was established for the quantification of three diarylheptanoid markers in Curcuma comosa rhizomes.[13][14]
-
Sample Preparation:
-
Prepare standard solutions of the diarylheptanoid markers in 80% methanol at concentrations ranging from 0.5–100 µg/mL.[14]
-
Extract raw plant material or dissolve commercial products in a suitable solvent.
-
Filter all solutions through a 0.45 µm filter prior to injection.
-
-
HPLC Conditions:
Protocol 2: UPLC-MS/MS Analysis of Diarylheptanoids in Alpinia officinarum
This method was developed for the separation and identification of diarylheptanoids from a supercritical fluid extract of Alpinia officinarum.[6]
-
Sample Preparation:
-
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm.[6]
-
Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).[6]
-
Gradient: A complex gradient from 22% B to 100% B over 25 minutes.[6]
-
Flow Rate: 0.25 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 2 µL.[6]
-
Detection: Q-TOF Mass Spectrometer with an electrospray ionization (ESI) source.[6]
-
Quantitative Method Performance Data
The following table summarizes the validation parameters for an HPLC-DAD method used for quantifying three specific diarylheptanoids in Curcuma comosa.[13][20]
| Parameter | Diarylheptanoid 1 | Diarylheptanoid 2 | Diarylheptanoid 3 |
| Linearity (R²) | |||
| >0.999 | >0.999 | >0.999 | |
| LOD (µg/mL) | 0.06 | 0.22 | 0.08 |
| LOQ (µg/mL) | 0.18 | 0.69 | 0.25 |
| Precision (%RSD) | <2% | <2% | <2% |
| Recovery (%) | 98.35 - 103.90 | 98.35 - 103.90 | 98.35 - 103.90 |
| Data sourced from studies on Curcuma comosa, where Diarylheptanoid 1 is (3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, 2 is (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, and 3 is (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol.[13][14] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Characterisation of diarylheptanoid- and flavonoid-type phenolics in Corylus avellana L. leaves and bark by HPLC/DAD-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. chromtech.com [chromtech.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. uhplcs.com [uhplcs.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 20. Mahidol IR [repository.li.mahidol.ac.th]
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a phenolic compound, this compound is susceptible to oxidative degradation. The numerous hydroxyl groups on the phenyl rings can be oxidized to form quinones.[1] Additionally, studies on similar diarylheptanoids suggest that degradation can occur through the elimination of a water molecule.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound at 2-8°C in a tightly sealed, light-resistant container, and under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen.[4] For long-term storage, consult the Certificate of Analysis provided by the supplier.[5]
Q3: How can I monitor the degradation of my compound during an experiment?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This involves using a column and mobile phase that can separate the parent compound from its potential degradation products. A photodiode array (PDA) detector is useful for identifying new peaks that may arise from degradation.
Q4: What are the potential consequences of using a degraded sample in my experiments?
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock solution and solid compound.
-
Perform an HPLC analysis of your sample to check for the presence of degradation products.
-
If degradation is detected, prepare a fresh stock solution from a new batch of the compound.
-
When preparing for assays, minimize the exposure of the compound to light and oxygen. Use freshly prepared solutions whenever possible.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: The compound is degrading under the experimental or storage conditions.
-
Troubleshooting Steps:
-
Review your experimental protocol to identify potential stressors such as extreme pH, high temperatures, or prolonged exposure to light.
-
Conduct a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound and identify the retention times of the degradation products. This will help confirm if the unexpected peaks correspond to degradants.
-
Optimize your experimental conditions to minimize degradation, for example, by using buffers with a neutral pH or protecting your samples from light.
-
Issue 3: Loss of compound potency over time.
-
Possible Cause: Gradual degradation of the compound in your stock solution.
-
Troubleshooting Steps:
-
Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
Before use, visually inspect the solution for any color changes, which could indicate degradation.
-
Periodically check the purity of your stock solution using HPLC.
-
Data Presentation
Table 1: Degradation of a Representative Diarylheptanoid Under pH Stress
| pH | Temperature (°C) | Time (hours) | % Degradation |
| 2.0 | 60 | 24 | 15.2 |
| 7.0 | 60 | 24 | 5.8 |
| 10.0 | 60 | 24 | 25.6 |
Table 2: Degradation of a Representative Diarylheptanoid Under Oxidative and Thermal Stress
| Stress Condition | Concentration/Temperature | Time (hours) | % Degradation |
| Oxidative (H₂O₂) | 3% | 24 | 35.4 |
| Thermal (Dry Heat) | 80°C | 48 | 12.1 |
| Photolytic (UV Light) | 254 nm | 24 | 8.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method suitable for monitoring the stability of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation products are well-separated from the parent peak.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study.
Caption: Activation of the Nrf2 signaling pathway by the diarylheptanoid.
Caption: Inhibition of the NF-κB signaling pathway by the diarylheptanoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation and identification of diarylheptanoids in supercritical fluid extract of Alpinia officinarum by UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. food.actapol.net [food.actapol.net]
- 8. researchgate.net [researchgate.net]
How to prevent precipitation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a diarylheptanoid, a class of polyphenolic compounds.[1][2][3][4] Like many polyphenols, it has poor water solubility due to its chemical structure, which includes multiple hydroxyl groups on aromatic rings.[5][6] Its lipophilic nature, indicated by a calculated XLogP3 value of 2.6, contributes to its tendency to precipitate in aqueous solutions like cell culture media.[7]
Q2: What are the common causes of precipitation for this compound in media?
A2: Precipitation of this compound in media can be triggered by several factors:
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution.[8][9]
-
Low Temperature of Media: Adding the compound stock to cold media can decrease its solubility and promote precipitation.[8]
-
High Salt Concentrations: Cell culture media contain various salts, and high concentrations of ions, particularly divalent cations, can interact with the compound and lead to precipitation.[8][10]
-
pH Shifts: Changes in the media's pH can affect the stability and solubility of polyphenolic compounds.[8]
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can cause the compound to precipitate.[8][11]
-
Interactions with Media Components: The compound may interact with proteins or other components in the media, leading to insolubility.[8]
Q3: How does precipitation of the compound affect experimental results?
A3: The formation of a precipitate means the actual concentration of the soluble, biologically active compound in your media is unknown and significantly lower than your intended concentration. This can lead to inaccurate and unreliable experimental outcomes, including a diminished or absent biological effect.[9]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of the stock solution. | Solvent Shock: The rapid change in solvent polarity causes the compound to aggregate and precipitate.[8] | 1. Pre-warm the media to the experimental temperature (e.g., 37°C).[8] 2. Add the stock solution dropwise to the media while gently swirling or vortexing.[8] 3. Perform a serial dilution: First, dilute the stock solution in a smaller volume of media, mix well, and then add this intermediate dilution to the final volume. |
| Precipitate forms over time in the incubator. | Instability: The compound may be degrading or interacting with media components over time. | 1. Check pH Stability: Ensure your incubator's CO2 levels are stable to maintain a consistent physiological pH in the media.[8] 2. Protect from Light: Store the media containing the compound in the dark, as some polyphenols are light-sensitive.[8] 3. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[8] |
| Precipitation occurs in concentrated stock solutions. | Poor Solubility in Stock Solvent: The chosen solvent may not be optimal for the desired concentration. | 1. Use an appropriate solvent: DMSO is a common choice for polyphenols.[8] 2. Optimize Stock Concentration: Prepare a stock solution at a concentration known to be stable. Do not exceed the solubility limit. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
(Optional) Sterile-filter the stock solution using a 0.22 µm syringe filter if long-term storage is intended.[9]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.[8]
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of the Stock Solution into Cell Culture Media
-
Materials:
-
Prepared stock solution of this compound
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.
-
Under sterile conditions, add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the final desired concentration.
-
Crucially, to avoid solvent shock, add the stock solution dropwise while gently swirling the medium. [8]
-
For a more robust method, first create an intermediate dilution by adding the stock to a smaller volume of media (e.g., 200 µL), mix thoroughly, and then transfer this to the final volume of media.[9]
-
Mix the final solution well by gentle inversion or swirling before adding it to your experimental setup.
-
Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.[9]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₆ | [7][12] |
| Molecular Weight | 348.39 g/mol | [2][12] |
| XLogP3 | 2.6 | [7] |
| Storage Condition | 2-8°C (for solid), -20°C or -80°C (for stock solution) | [8][12] |
Visualizations
Experimental Workflow for Media Preparation
Caption: Workflow for preparing media with this compound.
Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 4. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 5. Increased In Situ Intestinal Absorption of Phytoestrogenic Diarylheptanoids from Curcuma comosa in Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. CAS#:408324-01-6 | this compound | Chemsrc [chemsrc.com]
Technical Support Center: Interference of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
A1: this compound is a linear diarylheptanoid, a class of plant secondary metabolites.[1] Structurally, it is a polyphenolic compound, featuring multiple hydroxyl (-OH) groups on its two aromatic rings.[1][2][] These functional groups are known to have antioxidant properties and can readily participate in chemical reactions, which can lead to interference in various biochemical assays.[1] Compounds with similar structures, like curcumin, are well-documented as Pan-Assay Interference Compounds (PAINS) due to their reactivity.[4]
Q2: What are the general mechanisms by which polyphenolic compounds like this can interfere with assays?
A2: The interference from polyphenolic compounds can occur through several mechanisms:
-
Direct Reaction with Assay Reagents: The compound's inherent reducing potential, due to its hydroxyl groups, can cause it to directly react with and alter the state of assay reagents. For example, it can reduce tetrazolium salts (like MTT) to formazan (B1609692), leading to a false-positive signal for cell viability.[5]
-
Antioxidant Activity: In assays designed to measure oxidative stress or antioxidant capacity (like the DPPH assay), the compound's intrinsic antioxidant properties will directly contribute to the signal, potentially masking the biological effect being studied.[1]
-
Protein Binding and Precipitation: Polyphenols can bind to proteins, which is the primary issue in dye-binding protein assays like the Bradford assay. This interaction can prevent the assay dye from binding to the protein, leading to an underestimation of protein concentration.[6] At certain concentrations, they can even precipitate proteins from the solution.
-
Intrinsic Color and Turbidity: Concentrated solutions of polyphenolic compounds can have a yellow or brown hue, which can contribute to the absorbance reading and create high background noise.[7] They can also cause turbidity in the sample, which scatters light and leads to artificially high absorbance readings.[7]
-
Metal Chelation: The dihydroxyphenyl groups can chelate metal ions, which can interfere with assays that rely on metal ions, such as certain enzymatic assays or copper-based protein assays (BCA).[4]
Q3: Which colorimetric assays are most susceptible to interference from this compound?
A3: Based on its polyphenolic structure, the following assays are at high risk for interference:
-
Cell Viability Assays: Tetrazolium-based assays such as MTT, XTT, and MTS are highly susceptible because the compound can directly reduce the tetrazolium salt.[5][8]
-
Protein Quantification Assays: Dye-binding assays like the Bradford assay are prone to interference due to the compound binding to the protein or the dye itself.[9][10] Copper-based assays like the BCA assay can also be affected by reducing agents and metal chelation.[10][11]
-
Antioxidant and Oxidative Stress Assays: Assays like DPPH, ABTS, and FRAP, which measure antioxidant capacity, will be directly affected by the compound's own strong antioxidant activity.[12][13][14]
-
Enzyme Assays: Assays that use peroxidase and produce a colored product can be interfered with by reducing agents that deplete the peroxide substrate.[15][16]
Q4: How can I determine if this compound is interfering with my assay?
A4: The most effective way to determine if the compound is causing interference is to run a series of control experiments. The key control is a sample blank or a cell-free control . This involves running the assay with your compound in the assay medium without the analyte of interest (e.g., without cells or without protein). If you observe a signal change that is dependent on the concentration of your compound, it is a clear indication of interference.[5][8]
Troubleshooting Guides
Here are detailed guides for identifying and mitigating interference in three common types of colorimetric assays.
Guide 1: Interference in Tetrazolium-Based Cell Viability Assays (e.g., MTT)
-
Issue: You observe an unexpectedly high or inconsistent reading of cell viability when treating cells with this compound.
-
Potential Cause: The compound's polyphenolic structure, rich in hydroxyl groups, can directly reduce the yellow MTT tetrazolium salt to purple formazan crystals, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are.[5]
-
Troubleshooting Steps & Solutions:
-
Run a Cell-Free Control: Perform the MTT assay using the same concentrations of your compound in the cell culture medium but without any cells.[5]
-
Analyze Quantitative Data: Compare the absorbance values from your cell-based assay with the cell-free control. If the cell-free control shows a dose-dependent increase in absorbance, this confirms direct MTT reduction.
-
Modify the Experimental Protocol: Before adding the MTT reagent, carefully aspirate the medium containing the compound and wash the cells twice with warm phosphate-buffered saline (PBS). Then, add fresh medium before proceeding with the MTT assay.[17] This removes the interfering compound.
-
Use an Alternative Assay: If interference persists or the washing steps are not feasible for your experimental design, consider using a viability assay with a different mechanism, such as the Sulforhodamine B (SRB) assay (measures total protein content) or a lactate (B86563) dehydrogenase (LDH) assay (measures membrane integrity).[18]
-
| Compound Conc. (µM) | Absorbance (570 nm) with Cells | Absorbance (570 nm) Cell-Free Control | Corrected Absorbance (Cells - Cell-Free) |
| 0 (Vehicle) | 1.25 | 0.05 | 1.20 |
| 10 | 1.35 | 0.15 | 1.20 |
| 50 | 1.60 | 0.40 | 1.20 |
| 100 | 1.95 | 0.75 | 1.20 |
This table illustrates how a cell-free control can be used to correct for direct MTT reduction by the compound.
-
Prepare a 96-well plate with 100 µL of cell culture medium per well (without cells).
-
Add your this compound compound at the same final concentrations used in your cell-based experiment. Include a vehicle-only control.
-
Add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[19][20]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[18]
-
Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.[18][19]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
References
- 1. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. The Essential Medicinal Chemistry of Curcumin: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. In Vitro Antioxidant Activities of Three Red Wine Polyphenols and Their Mixtures: An Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemistry, Safety, Pharmacological Activities, and Clinical Applications of Turmeric: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane Concentration
This guide provides technical support for researchers working with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a diarylheptanoid compound isolated from plants like Curcuma comosa[1][2]. Diarylheptanoids are a class of natural products known for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects[3][4]. Optimizing the concentration of this compound is critical for obtaining reliable and reproducible results in cell viability experiments.
Note on Compound Data: Specific experimental data on the cytotoxic or optimal concentration of this compound is limited in publicly available literature. Therefore, this guide provides a general framework based on best practices for diarylheptanoids and novel natural products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new cell line?
For a novel compound like this diarylheptanoid, it is crucial to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, from 1 nM to 100 µM, using serial dilutions (e.g., half-log10 or 10-fold dilutions).[5][6] This initial screening helps identify a narrower, effective range for more detailed subsequent experiments.[5]
Q2: How do I prepare a stock solution of the compound?
Due to the lipophilic nature of many diarylheptanoids, a common solvent is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5% and ideally below 0.1%.[6] Always run a vehicle control (medium with the same final concentration of DMSO) to assess any solvent-induced toxicity.[5]
Q3: How long should I incubate the cells with the compound?
The incubation time depends on the cell line's doubling time and the specific biological question.[5] For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to observe effects on cell proliferation.[5] For rapidly dividing cells, 24 hours may be sufficient, while slower-growing cells might require longer incubation periods.[5]
Q4: Which cell viability assay is best for this type of compound?
Tetrazolium-based colorimetric assays like the MTT assay are widely used to assess the effects of diarylheptanoids on cell viability.[7][8][9] However, natural products, especially polyphenolic compounds, can interfere with these assays by directly reducing the tetrazolium salt, leading to inaccurate results.[10][11] It is essential to include proper controls, such as compound-only wells (no cells), to account for any chemical interference.[10][12] If interference is significant, consider alternative assays like ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based assays (e.g., Resazurin).[5][10]
Troubleshooting Guide
Problem 1: I am not observing any cytotoxicity, or I see an increase in viability at high concentrations.
-
Possible Cause 1: Compound Concentration is Too Low. The cell line may be resistant, or the effective concentration is higher than the range tested.
-
Solution: Test a higher range of concentrations.
-
-
Possible Cause 2: Assay Interference. As a diarylheptanoid, the compound may have antioxidant properties that can directly reduce the MTT reagent, leading to a false positive signal of viability.[10][11]
-
Possible Cause 3: Compound Precipitation. The compound may be precipitating out of the culture medium at higher concentrations, reducing its effective concentration.
-
Solution: Visually inspect the wells under a microscope for precipitates. Improve solubility by optimizing the solvent concentration or using a different solvent system, ensuring it is non-toxic to the cells.[10]
-
Problem 2: There is high variability between my replicate wells.
-
Possible Cause 1: Uneven Cell Plating.
-
Solution: Ensure you have a single-cell suspension before plating. Use proper pipetting techniques to dispense cells evenly.[5]
-
-
Possible Cause 2: "Edge Effect" in Multi-well Plates. The outer wells of a plate are prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells for critical experiments. Instead, fill them with sterile PBS or medium to maintain humidity.[5]
-
-
Possible Cause 3: Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay).
-
Solution: Ensure the formazan crystals are completely dissolved before reading the absorbance. Increase incubation time with the solubilization buffer or gently pipette up and down to aid dissolution.[13]
-
Data Presentation
Quantitative data should be organized into clear tables to facilitate comparison.
Table 1: Hypothetical Dose-Response Data for this compound on HeLa Cells (48h Incubation)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.876 | 0.055 | 69.8% |
| 25 | 0.631 | 0.042 | 50.3% |
| 50 | 0.345 | 0.031 | 27.5% |
| 100 | 0.152 | 0.025 | 12.1% |
Table 2: Hypothetical IC50 Values across Different Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | 48 | 25.1 |
| A549 (Lung Cancer) | 48 | 42.5 |
| MCF-7 (Breast Cancer) | 48 | 33.7 |
| HepG2 (Liver Cancer) | 72 | 58.2 |
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol outlines the steps for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
96-well cell culture plates[13]
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diarylheptanoid in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of serum-free medium and 20-50 µL of MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[13] Add 100-150 µL of solubilization solution to each well to dissolve the crystals.[13] Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[13]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Visualizations
Caption: Workflow for optimizing compound concentration.
Caption: Troubleshooting unexpected cell viability results.
Caption: Potential mechanism of action for diarylheptanoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of diarylheptanoids as potential antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Is Your MTT Assay the Right Choice? [promega.jp]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
Troubleshooting inconsistent results with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
Welcome to the technical support center for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this diarylheptanoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a linear diarylheptanoid, a class of natural phenols.[1][2] It has been isolated from plants such as Curcuma comosa and Tacca chantrieri.[1][2][3] Its primary reported biological activities include antioxidant, cytotoxic, and anti-inflammatory effects.[1] The antioxidant properties are attributed to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals.[1]
Q2: Why am I observing significant variability in IC50/EC50 values across different experiments?
Inconsistent IC50 or EC50 values are a common challenge and can stem from several factors:
-
Compound Stability: As a polyphenol, this compound is susceptible to oxidation during storage and handling, which can alter its bioactivity.[1]
-
Cell Model Differences: Different cell lines (e.g., primary cells vs. immortalized lines) can exhibit varied metabolic responses to the compound.[1]
-
Assay Conditions: The presence or absence of serum in cell culture media can significantly impact the bioavailability of the compound.[1]
-
Solvent Effects: The choice of solvent can influence the compound's activity.[4]
To mitigate this, it is crucial to standardize experimental conditions, use fresh compound batches validated by analytical methods like LC-MS, and include appropriate positive and negative controls.[1]
Q3: How should I store and handle the compound to ensure its stability?
To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. For creating stock solutions, use an appropriate solvent and store at -20°C or -80°C. Minimize freeze-thaw cycles. It is advisable to prepare fresh working solutions for each experiment from a recently prepared stock.
Q4: What is the mechanism of action for this compound's anti-inflammatory effects?
The anti-inflammatory activity of this compound and its glycoside derivatives has been linked to the inhibition of TNF-α-induced NF-κB transcriptional activity.[5] It has also been shown to activate PPAR transcriptional activity, which plays a role in regulating inflammation.[5]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
-
Problem: Difficulty dissolving the compound in cell culture media or aqueous buffers for in vitro assays.
-
Possible Causes:
-
The compound is inherently hydrophobic.
-
Incorrect solvent used for the initial stock solution.
-
-
Solutions:
-
Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.
-
Serially dilute the stock solution in the aqueous medium to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect the experimental system.
-
Use a gentle warming or sonication step to aid dissolution, but be cautious of potential degradation with excessive heat.
-
Issue 2: Inconsistent Cytotoxicity Results
-
Problem: High variability in cell viability assays (e.g., MTT, XTT) between experimental replicates.
-
Possible Causes:
-
Compound degradation.
-
Inconsistent cell seeding density.
-
Interaction of the compound with assay reagents.
-
-
Solutions:
-
Confirm Compound Integrity: Use a freshly prepared solution of the compound. If possible, verify the purity of the solid compound using HPLC.
-
Standardize Cell Culture: Ensure a consistent cell number is seeded in each well and that cells are in the logarithmic growth phase at the time of treatment.
-
Control for Assay Interference: Run a control with the compound in cell-free media to check for any direct reaction with the assay dye.
-
Issue 3: Lack of Expected Biological Activity
-
Problem: The compound does not elicit the expected antioxidant or anti-inflammatory response.
-
Possible Causes:
-
The compound has degraded.
-
The experimental model is not sensitive to the compound's mechanism of action.
-
Sub-optimal concentration or incubation time.
-
-
Solutions:
-
Perform a Dose-Response and Time-Course Experiment: Test a wide range of concentrations and several incubation times to determine the optimal experimental window.
-
Use a Positive Control: Include a known antioxidant or anti-inflammatory agent to validate the assay system. For anti-inflammatory assays, curcumin (B1669340) can be a suitable positive control.[1]
-
Consider Cellular Uptake and Metabolism: The compound may be rapidly metabolized by cells into less active forms. LC-MS analysis of cell lysates or media can help investigate this.
-
Quantitative Data Summary
Table 1: Reported Bioactivity of this compound and its Glycoside Derivative
| Compound/Derivative | Target/Assay | Cell Line | IC50 / EC50 | Reference |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | TNF-α-induced NF-κB transcriptional activity | - | 9.4 µM | [5] |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPAR transcriptional activity | - | 9.9 µM | [5] |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPAR β(δ) activation | - | 23.1 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727). Store in the dark.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the compound from the stock solution.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the compound dilutions or control to each well.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the compound or control.
-
Plot the percentage of scavenging against the compound concentration to determine the EC50 value.
-
Protocol 2: NF-κB Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound for 1 hour.
-
Induce NF-κB activation by treating the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (3R,5R)-3,5-Dihydroxy-1,7-Bis-(3,4-Dihydroxyphenyl)Heptane | C19H24O6 | CID 11131830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane isomers. This diarylheptanoid, isolated from plants such as Curcuma comosa, possesses chiral centers at the C-3 and C-5 positions, leading to the existence of stereoisomers, including the (3R,5R) and (3R,5S) forms. The subtle structural differences between these isomers present significant purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: The main challenges stem from the high structural similarity of the stereoisomers, leading to:
-
Co-elution: Isomers often have very similar retention times in standard chromatographic systems, resulting in poor resolution.
-
Peak Tailing: The polar phenolic groups can interact with active sites on the stationary phase, causing asymmetrical peak shapes.
-
Low Abundance: The isomers may be present in natural extracts in low concentrations, making isolation difficult.
-
Chemical Instability: Diarylheptanoids can be sensitive to pH, light, and temperature, potentially degrading during long purification processes.
Q2: Which chromatographic techniques are most effective for separating these isomers?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most suitable technique for resolving stereoisomers. High-Speed Counter-Current Chromatography (HSCCC) is also a powerful method for the preparative separation of diarylheptanoids from crude extracts before final chiral separation.
Q3: What are the key parameters to optimize in a chiral HPLC method for this separation?
A3: The critical parameters to optimize for successful chiral separation include:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating polyphenol isomers.
-
Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol (B130326), ethanol) and the presence of additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact selectivity.
-
Temperature: Lowering the column temperature can sometimes enhance the resolution between enantiomers.
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
Q4: How can I improve the stability of the isomers during purification?
A4: To minimize degradation, consider the following:
-
Work at lower temperatures when possible.
-
Protect samples from light by using amber vials.
-
Use a slightly acidic mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of phenolic hydroxyl groups, which can improve stability and peak shape.[1]
-
Minimize the duration of the purification process.
Troubleshooting Guides
Issue 1: Poor Resolution of Isomer Peaks in Chiral HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peaks are completely co-eluting. | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., cellulose-based, amylose-based). |
| Non-optimal mobile phase. | Modify the mobile phase composition. Try different organic modifiers (e.g., switch from isopropanol to ethanol) or adjust the concentration of additives. | |
| Peaks are partially resolved (shoulder). | Method is not fully optimized. | Decrease the flow rate to increase the interaction time with the CSP. |
| Lower the column temperature in increments of 5°C to see if resolution improves. | ||
| If using a gradient, try running the separation isocratically for the portion of the chromatogram where the isomers elute. |
Issue 2: Peak Tailing and Splitting
| Symptom | Possible Cause | Suggested Solution |
| All peaks in the chromatogram are tailing. | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Extra-column dead volume. | Check and tighten all fittings. Use tubing with the smallest possible internal diameter. | |
| Only the isomer peaks are tailing. | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds), to block active sites on the stationary phase. |
| Sample overload. | Dilute the sample and inject a smaller volume. | |
| Peaks are split or have shoulders. | Co-elution of closely related impurities or isomers. | Re-optimize the mobile phase or try a different CSP. |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase. | |
| Column void or channeling. | If the problem persists with a new column, it is likely not a column void. If it only occurs with an older column, it may need replacement. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Diastereomers
This protocol provides a starting point for the analytical separation of the diastereomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). Start with a ratio of 80:20 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.
Optimization Steps:
-
If resolution is poor, gradually increase the percentage of IPA in the mobile phase.
-
If peaks are broad, try decreasing the flow rate to 0.5 mL/min.
-
To improve peak shape for these phenolic compounds, consider adding 0.1% trifluoroacetic acid (TFA) to the mobile phase.
Protocol 2: Preparative HSCCC for Diarylheptanoid Fractionation
This protocol is for the initial fractionation of a crude extract from Curcuma comosa to enrich the diarylheptanoid fraction before chiral HPLC.
-
Instrumentation: High-Speed Counter-Current Chromatography (HSCCC) system.
-
Solvent System: A two-phase system of n-hexane-ethyl acetate-methanol-water (4:6:4:6, v/v/v/v).
-
Stationary Phase: The upper phase.
-
Mobile Phase: The lower phase.
-
Flow Rate: 2.0 mL/min.
-
Rotational Speed: 850 rpm.
-
Sample Loading: Dissolve 200 mg of the crude extract in a small volume of the biphasic solvent system and inject.
-
Fraction Collection: Collect fractions based on the UV chromatogram (280 nm).
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to identify those containing the target isomers.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data for the chiral separation of two diastereomers of this compound based on the optimization of the chiral HPLC protocol described above.
| Parameter | Condition A (80:20 Hexane:IPA) | Condition B (70:30 Hexane:IPA) | Condition C (70:30 Hexane:IPA with 0.1% TFA) |
| Retention Time (Isomer 1) | 15.2 min | 12.8 min | 12.5 min |
| Retention Time (Isomer 2) | 16.1 min | 13.9 min | 13.5 min |
| Resolution (Rs) | 1.2 | 1.4 | 1.8 |
| Tailing Factor (Isomer 1) | 1.6 | 1.5 | 1.1 |
| Tailing Factor (Isomer 2) | 1.7 | 1.6 | 1.2 |
| Purity (Isomer 1, collected fraction) | 92% | 95% | >99% |
| Purity (Isomer 2, collected fraction) | 91% | 94% | >99% |
Visualization of Workflows and Pathways
Experimental Workflow for Isomer Purification
Caption: Workflow for the purification of diarylheptanoid isomers.
Logical Troubleshooting Flow for Peak Tailing
Caption: Troubleshooting logic for peak tailing in HPLC.
Signaling Pathway Involvement
The biological activity of this compound isomers can be stereospecific. For instance, the activation of Peroxisome Proliferator-Activated Receptors (PPARs) can be isomer-dependent. The purity of the isolated isomers is therefore critical for accurately characterizing their effects on downstream signaling pathways.
Caption: Isomer-specific activation of the PPARβ/δ signaling pathway.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and Curcumin
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative antioxidant potential of two prominent diarylheptanoids.
Introduction
In the ongoing search for potent natural antioxidants, diarylheptanoids, a class of plant secondary metabolites, have garnered significant attention. Curcumin (B1669340), the principal curcuminoid found in turmeric (Curcuma longa), is the most extensively studied diarylheptanoid, renowned for its antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of the antioxidant capacity of curcumin against a structurally related diarylheptanoid, 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a compound isolated from plants such as Curcuma comosa and Tacca plantaginea.
Structural Comparison and Antioxidant Potential
Both curcumin and this compound share a common 1,7-diphenylheptane (B14701375) skeleton, which is believed to be crucial for their biological activities. The antioxidant capacity of phenolic compounds like diarylheptanoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.
Curcumin possesses two phenolic hydroxyl groups and a unique β-diketone moiety, both of which contribute to its potent radical-scavenging activity.[1]
This compound features a greater number of hydroxyl groups, with two catechol (3,4-dihydroxyphenyl) moieties and two additional hydroxyl groups on the heptane (B126788) chain. Theoretically, the presence of multiple hydroxyl groups could confer a high antioxidant potential. One related compound, 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane, has been reported to outperform α-tocopherol in radical scavenging assays.[2]
Quantitative Antioxidant Data
A direct quantitative comparison of the antioxidant activity of this compound and curcumin is challenging due to the lack of studies performing a side-by-side analysis. The following tables summarize the available data for curcumin and related diarylheptanoids.
Table 1: Antioxidant Capacity of Curcumin from In Vitro Assays
| Assay | IC50 / Value | Reference Compound | Source |
| DPPH Radical Scavenging | 32.86 µM | - | (Not specified in abstract) |
| DPPH Radical Scavenging | 53 µM | Ascorbic Acid (82 µM) | (Not specified in abstract) |
IC50: The concentration of the substance required to inhibit 50% of the radical activity.
Table 2: Bioactivity of a Glycoside of this compound
| Assay | IC50 / EC50 | Pathway | Source |
| TNF-α-induced NF-κB Transcriptional Activity | 9.4 µM (IC50) | NF-κB Signaling | [3] |
| PPAR Transcriptional Activity | 9.9 µM (EC50) | PPAR Signaling | [4] |
IC50: The concentration causing 50% inhibition. EC50: The concentration causing 50% of the maximum response.
It is important to note that the data in Table 2 pertains to a glycoside of the target compound and reflects its influence on signaling pathways related to inflammation and metabolism, which are closely intertwined with oxidative stress, rather than a direct measure of radical scavenging activity.
Signaling Pathways in Antioxidant Action
The antioxidant effects of these compounds extend beyond direct radical scavenging and involve the modulation of key cellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.
Curcumin's Antioxidant Signaling Pathways
Curcumin is well-documented to exert its antioxidant effects through the activation of the Nrf2-Keap1 pathway and the inhibition of the NF-κB pathway .[1][5]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Curcumin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[1][6]
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammation and oxidative stress. Curcumin can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[5][7]
Caption: Curcumin's modulation of Nrf2 and NF-κB pathways.
This compound and Related Signaling
While direct studies on the antioxidant signaling of this compound are limited, research on its glycoside provides insights into its potential mechanisms. This glycoside has been shown to inhibit NF-κB and activate PPAR (Peroxisome Proliferator-Activated Receptor) transcriptional activity.[3][8]
-
PPARs are a group of nuclear receptor proteins that play essential roles in the regulation of cellular differentiation, development, and metabolism. PPARγ activation has been shown to exert anti-inflammatory effects and can suppress oxidative stress.[9][10] The activation of PPARs by the glycoside of the target compound suggests a potential indirect antioxidant mechanism.
Caption: Modulation of NF-κB and PPAR pathways by a diarylheptanoid glycoside.
Experimental Protocols for Antioxidant Capacity Assays
Standardized in vitro assays are essential for evaluating and comparing the antioxidant capacity of chemical compounds. Below are detailed methodologies for three commonly used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation:
-
Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent to an absorbance of ~0.70 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein).
-
Prepare a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the fluorescent probe, followed by the test compound or standard.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are typically expressed as Trolox equivalents.
-
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Conclusion
While a definitive quantitative comparison between the antioxidant capacities of this compound and curcumin remains to be established through direct comparative studies, the available evidence suggests that both compounds are promising natural antioxidants. Curcumin's antioxidant activity is well-characterized, involving both direct radical scavenging and modulation of the Nrf2 and NF-κB signaling pathways. The structural features of this compound, particularly its multiple hydroxyl groups, suggest a high intrinsic antioxidant potential. Furthermore, studies on its glycoside indicate an ability to modulate key signaling pathways (NF-κB and PPAR) involved in the cellular response to oxidative stress and inflammation.
Future research should focus on conducting direct, side-by-side comparisons of these two diarylheptanoids using standardized antioxidant assays to provide a conclusive assessment of their relative potencies. Such studies will be invaluable for the drug development community in identifying and optimizing novel antioxidant agents from natural sources.
References
- 1. Frontiers | Curcumin derived from medicinal homologous foods: its main signals in immunoregulation of oxidative stress, inflammation, and apoptosis [frontiersin.org]
- 2. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 3. Diarylheptanoid glycosides from Tacca plantaginea and their effects on NF-κB activation and PPAR transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of Turmeric and Curcumin in Prevention and Treatment of Chronic Diseases: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Nrf2 and PPARγ in the Improvement of Oxidative Stress in Hypertension and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Curcuma comosa: A Comparative Guide to the Structure-Activity Relationship of its Diarylheptanoids
For Researchers, Scientists, and Drug Development Professionals
Diarylheptanoids, a class of phenolic compounds isolated from the rhizomes of Curcuma comosa Roxb., have garnered significant scientific interest for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their estrogenic, cytotoxic, anti-inflammatory, and neuroprotective effects. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.
Comparative Biological Activities of Diarylheptanoids from Curcuma comosa
The biological efficacy of diarylheptanoids is intricately linked to their chemical structures. Variations in the substitution patterns on the aromatic rings and modifications of the heptane (B126788) chain significantly influence their activity. The following tables summarize the quantitative data from various studies, offering a clear comparison of the potencies of different diarylheptanoid analogues.
Estrogenic Activity
The estrogenic potential of C. comosa diarylheptanoids is one of their most well-documented activities. The structural requirements for estrogenic activity have been identified as the presence of a keto group at the C3 position of the heptane chain and the absence of a hydroxyl group on ring B[1]. One of the most potent compounds identified is (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, which exhibits a relative potency of 4% compared to 17β-estradiol[1]. The estrogenic effects of these compounds are mediated through the estrogen receptor (ER), primarily ERα, and involve the activation of the AF2 domain[2].
Table 1: Estrogenic Activity of Diarylheptanoids from Curcuma comosa
| Compound | Structure | Assay | Key Findings | Reference |
| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | Yeast Recombinant System | Relative potency of 4% compared to 17β-estradiol. | [1] | |
| (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol (D1) | MCF-7 cells, HepG2 cells | Up-regulated estrogen-responsive genes; ERα selective. | [2] | |
| 1,7-diphenyl-(6E)-6-hepten-3-one (D2) | MCF-7 cells, HepG2 cells | Up-regulated estrogen-responsive genes; active with both ERα and ERβ. | [2] |
Cytotoxic Activity
Several diarylheptanoids from C. comosa have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of a catechol moiety (a 3,4-dihydroxyphenyl group) appears to be a key structural feature for enhanced cytotoxicity. For instance, (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol (also referred to as compound 1 or ASPP 092 in some studies) has shown potent activity against leukemia cells[3].
Table 2: Cytotoxic Activity (IC50) of Diarylheptanoids from Curcuma comosa
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 1) | HL-60 (Leukemia) | 10.79 - 19.93 | ~36.1 - 66.8 | |
| KG-1a (Leukemia) | 18.52 - 53.56 | ~62.0 - 179.4 | ||
| K562 (Leukemia) | 26.67 - 40.52 | ~89.3 - 135.8 | ||
| A549 (Lung Cancer) | 31.81 - 63.49 | ~106.6 - 212.7 | ||
| MCF-7 (Breast Cancer) | 15.26 - 35.70 | ~51.1 - 119.6 | ||
| trans-1,7-diphenyl-5-hydroxy-1-heptene (Compound 2) | HL-60 (Leukemia) | > 50 | > 178.3 | |
| KG-1a (Leukemia) | 29.90 | ~106.6 | ||
| K562 (Leukemia) | > 50 | > 178.3 | ||
| A549 (Lung Cancer) | > 50 | > 178.3 | ||
| MCF-7 (Breast Cancer) | > 50 | > 178.3 | ||
| (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | P388 (Murine Leukemia) | - | 4 |
Anti-inflammatory Activity
The anti-inflammatory properties of C. comosa diarylheptanoids are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. The presence of hydroxyl groups on the phenyl rings is a significant factor for this activity, with catechol moieties again showing strong contributions.
Table 3: Anti-inflammatory Activity of Diarylheptanoids from Curcuma comosa
| Compound | Assay | Cell Line | IC50 | Reference |
| 1:2 mixture of (3S)- and (3R)-1-(4-hydroxyphenyl)-7-phenyl-(4E,6E)-4,6-heptadien-3-ol | NO Inhibition | RAW 264.7 | Potent inhibitory activity | [4] |
| 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-one | NO Inhibition | RAW 264.7 | Potent inhibitory activity | [4] |
Neuroprotective Activity
Certain diarylheptanoids have demonstrated protective effects against oxidative stress-induced cell death in neuronal cells. The antioxidant capacity, often associated with the presence of phenolic hydroxyl groups, is crucial for this activity. For example, (3S)-7-(3,4-dihydroxyphenyl)-1-phenyl-(1E)-1-hepten-3-ol (ASPP 092) has shown significant neuroprotective effects by reducing reactive oxygen species production and preventing apoptosis[5].
Table 4: Neuroprotective Activity of Diarylheptanoids from Curcuma comosa
| Compound | Model | Key Findings | Reference |
| (3S)-7-(3,4-dihydroxyphenyl)-1-phenyl-(1E)-1-hepten-3-ol (ASPP 092) | H2O2-induced astroglial cell death | Significantly reduced cell death, attenuated ROS production, and prevented apoptosis. | [5] |
| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (ASPP 049) | H2O2-induced astroglial cell death | No significant antioxidant or neuroprotective activity observed in this model. | [5] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and validation of the presented findings.
Isolation of Diarylheptanoids from Curcuma comosa
The general workflow for the isolation of diarylheptanoids from C. comosa rhizomes involves several chromatographic steps.
Yeast Estrogen Screen (YES) Assay
This assay is commonly used to evaluate the estrogenic activity of compounds.
-
Yeast Strain and Culture : A recombinant Saccharomyces cerevisiae strain containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) is used. The yeast is cultured in an appropriate medium until it reaches the logarithmic growth phase[6].
-
Assay Setup : The test compounds, along with positive (17β-estradiol) and negative controls, are serially diluted and added to a 96-well plate. The yeast culture is then added to each well[6].
-
Incubation : The plate is incubated at 30°C for a specific period (e.g., 18-72 hours) to allow for receptor binding and reporter gene expression.
-
Detection : The activity of the reporter enzyme (e.g., β-galactosidase) is measured. For the lacZ reporter, a chromogenic substrate (e.g., CPRG) is added, and the color change is quantified spectrophotometrically at a specific wavelength (e.g., 540 nm)[6]. The intensity of the color is proportional to the estrogenic activity of the compound.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight[7][8][9][10].
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours)[7][8][9][10].
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product[7][8][9][10].
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7][8][9][10].
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Stimulation : Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compounds for a certain period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production[4][11].
-
Sample Collection : After incubation, the cell culture supernatant is collected.
-
Griess Reaction : The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in an acidic solution. Nitrite in the supernatant reacts with the Griess reagent to form a purple azo compound[12][13][14].
-
Absorbance Measurement : The absorbance of the resulting solution is measured spectrophotometrically at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells with those in untreated, LPS-stimulated cells.
Signaling Pathways
Estrogen Receptor-Mediated Signaling
Diarylheptanoids from Curcuma comosa exert their estrogenic effects by binding to estrogen receptors, which then act as transcription factors to regulate gene expression.
This guide provides a foundational understanding of the structure-activity relationships of diarylheptanoids from Curcuma comosa. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action. The provided experimental protocols serve as a starting point for researchers aiming to investigate these promising natural products.
References
- 1. Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylheptanoid Phytoestrogens Isolated from the Medicinal Plant Curcuma comosa: Biologic Actions in Vitro and in Vivo Indicate Estrogen Receptor–Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. broadpharm.com [broadpharm.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 13. Protocol Griess Test [protocols.io]
- 14. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to Validating the In Vitro Anti-Inflammatory Effects of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of phenolic compounds in mitigating inflammatory processes is a burgeoning area of research. Their diverse chemical structures contribute to a wide array of mechanisms by which they can modulate the inflammatory cascade. This guide provides an objective comparison of the in vitro anti-inflammatory effects of common phenolic compounds, supported by experimental data and detailed methodologies for key assays.
Comparative Efficacy of Phenolic Compounds
The anti-inflammatory potency of phenolic compounds can be quantified by their ability to inhibit key inflammatory mediators. The following tables summarize the inhibitory effects of selected phenolic compounds on cyclooxygenase-2 (COX-2) activity, nitric oxide (NO) production, and the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
Table 1: Inhibition of COX-2 Enzyme Activity
| Phenolic Compound | Assay System | IC50 / % Inhibition | Reference |
| Quercetin | In vitro enzyme assay | IC50 ≈ 27 µM | [1] |
| Curcumin | In vitro enzyme assay | - | [1] |
| Kaempferol | In vitro enzyme assay | Effective inhibitor | [2] |
| Gallic Acid Derivative (G4) | In vitro enzyme assay | IC50 = 2.47 µM | [3][4] |
| p-Coumaric Acid Derivative (C4) | In vitro enzyme assay | IC50 = 4.35 µM | [3][4] |
| Oleocanthal (OLC) | In vitro enzyme assay | 21.8 ± 0.4% inhibition at 12.5 µM | [5] |
| Hydroxytyrosol Acetate (HTA) | In vitro enzyme assay | > 34.8 ± 7.3% inhibition (vs COX-1) | [5] |
| Celecoxib (Positive Control) | In vitro enzyme assay | 91 ± 0.4% inhibition at 1 µM | [5] |
Note: IC50 values represent the concentration of a compound required to inhibit 50% of the enzyme activity. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (RAW 264.7 cells)
| Phenolic Compound | IC50 / % Inhibition | Reference |
| Quercetin | IC50 ≈ 27 µM | [1][6] |
| Curcumin | IC50 ≈ 6 µM | [1] |
| Apigenin | IC50 = 23 µM | [6] |
| Luteolin | IC50 = 27 µM | [6] |
| Wogonin | IC50 = 17 µM | [6] |
| Resveratrol | Significant inhibition | [7][8] |
| Kaempferol | Suppression of NO levels | [9] |
Table 3: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
| Phenolic Compound | IC50 / % Inhibition | Reference |
| Quercetin | Inhibited TNF-α production | [10] |
| Curcumin | IC50 ≈ 8.69 µg/mL | [1] |
| Genistein | Inhibitor of TNF-α | [10] |
| Gallic Acid | Small but significant effect | [10] |
| Resveratrol | Reduced TNF-α production | [7] |
| Kaempferol | Induced TNF-α secretion | [10] |
Key Signaling Pathways in Inflammation
Phenolic compounds exert their anti-inflammatory effects by modulating critical signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, leading to the expression of pro-inflammatory genes.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are crucial. The following section outlines the methodologies for the key in vitro assays discussed in this guide.
General Experimental Workflow
The validation of the anti-inflammatory effects of phenolic compounds typically follows a standardized workflow.
Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2. The peroxidase activity is assayed fluorometrically by monitoring the appearance of a fluorescent product.
Materials:
-
COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam)
-
Human recombinant COX-2 enzyme
-
Reaction Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Test phenolic compounds and a positive control (e.g., Celecoxib)
-
96-well plate (black, clear bottom)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dilute the COX-2 enzyme and test compounds to the desired concentrations in the reaction buffer.
-
Reaction Setup: To each well of the 96-well plate, add the reaction buffer, heme, and either the test compound, positive control, or vehicle control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control wells. For the background wells, add inactivated enzyme (boiled for 3 minutes).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test phenolic compounds
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite standard solution
-
96-well plate (clear)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test phenolic compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours. Include untreated and LPS-only treated wells as controls.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add the supernatant and an equal volume of the Griess reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.[11][12]
Cytokine (TNF-α, IL-6) Measurement (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, mouse IL-6)
-
Cell culture supernatants (prepared as in the NO assay)
-
Wash Buffer
-
Detection Antibody
-
Enzyme Conjugate (e.g., Streptavidin-HRP)
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
96-well ELISA plate (pre-coated with capture antibody)
-
Microplate reader
Procedure:
-
Sample Addition: Add the cell culture supernatants and a series of cytokine standards to the wells of the pre-coated ELISA plate. Incubate as per the kit instructions (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the Streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Calculate the cytokine concentration in the samples from the standard curve. The percentage of cytokine inhibition is calculated relative to the LPS-treated control.[13]
This guide provides a foundational framework for the comparative analysis of the in vitro anti-inflammatory effects of phenolic compounds. By employing standardized protocols and presenting data in a clear, comparative format, researchers can contribute to a more robust understanding of the therapeutic potential of these natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of anthocyanins and other phenolic compounds on the production of tumor necrosis factor alpha in LPS/IFN-gamma-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Cross-Validation of Antioxidant Assays for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Comparative Guide
Introduction
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid, a class of plant-derived polyphenolic compounds known for their potential health benefits, including antioxidant properties. Evaluating the antioxidant capacity of such a compound is crucial for understanding its mechanism of action and potential therapeutic applications. However, the multifaceted nature of antioxidant activity necessitates a comprehensive approach. A single antioxidant assay is often insufficient to provide a complete profile of a compound's antioxidant potential. Therefore, cross-validation using multiple assays with different mechanisms is essential for a robust and reliable assessment.
Data Presentation
A comprehensive cross-validation study should present quantitative data in a clear and structured format to allow for easy comparison. The following tables are examples of how the antioxidant activity of this compound could be summarized and compared against common antioxidant standards.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µM) |
| This compound | [Data] |
| Trolox | [Data] |
| Ascorbic Acid | [Data] |
IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | TEAC (Trolox Equivalents) |
| This compound | [Data] |
| Ascorbic Acid | [Data] |
| Quercetin | [Data] |
TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength of a compound relative to the standard, Trolox.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | [Data] |
| Quercetin | [Data] |
| Epicatechin | [Data] |
ORAC values are expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.
Table 4: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µmol Fe(II)/µmol) |
| This compound | [Data] |
| Ascorbic Acid | [Data] |
| Gallic Acid | [Data] |
FRAP values are expressed as micromoles of ferrous iron (Fe(II)) equivalents per micromole of the compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the cross-validation of antioxidant assays for a test compound like this compound.
Caption: Workflow for Cross-Validation of Antioxidant Assays.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or ethanol)
-
Test compound and standards (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standards in methanol.
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the sample or standard solution (e.g., 100 µL).
-
Add the DPPH working solution (e.g., 100 µL) to each well.
-
Prepare a blank control containing only methanol and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compound and standards (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standards.
-
Assay:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to the wells of a 96-well plate.
-
Add the ABTS•+ working solution (e.g., 190 µL) to each well.
-
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) sodium salt
-
2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compound and standards (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
-
Sample Preparation: Prepare a series of concentrations of the test compound and Trolox standards in phosphate buffer.
-
Assay:
-
To each well of a black 96-well plate, add the sample or standard solution (e.g., 25 µL).
-
Add the fluorescein working solution (e.g., 150 µL) to all wells.
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate reader should be maintained at 37°C.
-
Calculation: Calculate the net area under the curve (AUC) for each sample and standard. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the change in absorbance at 593 nm.[1]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound and standards (e.g., FeSO₄ or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2]
-
Sample Preparation: Prepare a series of concentrations of the test compound and standards.
-
Assay:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to the wells of a 96-well plate.
-
Add the FRAP reagent (e.g., 190 µL) to each well.
-
-
Incubation: Incubate the plate at 37°C for a defined time (typically 4-30 minutes).[1][2]
-
Measurement: Measure the absorbance at 593 nm.[2]
-
Calculation: The FRAP value is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as Fe(II) equivalents or Trolox equivalents.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and Other Notable Phytoestrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phytoestrogen 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane against a panel of well-characterized phytoestrogens: genistein (B1671435), daidzein, resveratrol, and coumestrol. The comparison focuses on their estrogenic activity, supported by available experimental data.
Introduction
Phytoestrogens are plant-derived compounds that exhibit estrogen-like biological activity, primarily through their interaction with estrogen receptors (ERs), ERα and ERβ. This interaction can modulate a variety of physiological processes, making them of significant interest for therapeutic applications. This compound is a diarylheptanoid isolated from plants such as Curcuma comosa and Tacca chantrieri. While research into its biological activities is ongoing, direct comparative studies on its estrogenic potency are limited. This guide synthesizes the available data for the selected phytoestrogens to provide a valuable resource for researchers in the field.
Quantitative Comparison of Phytoestrogen Activity
A direct quantitative comparison of the estrogenic activity of this compound is hampered by the lack of specific experimental data for this compound in the scientific literature. However, studies on other diarylheptanoids isolated from Curcuma comosa have demonstrated estrogenic properties. For instance, some diarylheptanoids have shown estrogenic activity comparable to or even higher than that of genistein in certain assays.[1] Another study identified (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol as a potent diarylheptanoid with a relative potency of 4% compared to 17β-estradiol in a yeast-based reporter assay.[2][3] It is also noteworthy that the metabolic activation of these diarylheptanoids appears to significantly enhance their estrogenic efficiency.[2][3]
The following tables summarize the available quantitative data for the well-characterized phytoestrogens.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Relative Binding Affinity (%) (E2 = 100%) | ERβ Relative Binding Affinity (%) (E2 = 100%) | ERβ/ERα Selectivity Ratio |
| Genistein | 4 - 20 | 87 - 324 | ~4 - 20 |
| Daidzein | 0.1 - 1 | 0.5 - 18 | ~5 - 18 |
| Resveratrol | 0.1 | 0.1 | 1 |
| Coumestrol | 36 - 185 | 58 - 270 | ~1.5 |
| This compound | Data not available | Data not available | Data not available |
Note: Relative Binding Affinity (RBA) values can vary between studies due to different experimental conditions.
Table 2: Estrogenic Potency in Reporter Gene Assays
| Compound | Cell Line | Reporter Gene | EC50 (nM) |
| Genistein | MCF-7 | ERE-luc | 25 - 100 |
| Daidzein | MCF-7 | ERE-luc | 300 - 1000 |
| Resveratrol | HeLa | ERE-luc | >1000 |
| Coumestrol | MCF-7 | ERE-luc | 0.1 - 1 |
| This compound | Data not available | Data not available | Data not available |
Note: EC50 (half-maximal effective concentration) values are indicative of the potency of a compound in a specific assay and can vary depending on the cell line and reporter system used.
Signaling Pathways and Experimental Workflows
The estrogenic effects of phytoestrogens are primarily mediated through the activation of estrogen receptors, which function as ligand-activated transcription factors.
References
- 1. Diarylheptanoids, new phytoestrogens from the rhizomes of Curcuma comosa: Isolation, chemical modification and estrogenic activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Estrogenic activity of diarylheptanoids from Curcuma comosa Roxb. Requires metabolic activation. | Semantic Scholar [semanticscholar.org]
In Vivo Validation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validated activities of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and its alternatives. Due to a lack of direct in vivo studies on this specific compound, this guide draws upon the known biological activities of its chemical class and compares them with established data for functionally similar compounds. The primary activities explored are antioxidant and peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist effects.
Executive Summary
Comparative Data of In Vivo Activities
Table 1: Comparison of In Vivo Antioxidant Activity
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Curcumin | Wistar rats | 200 mg/kg | 30 days | Significantly lowered levels of serum marker enzymes for liver damage and lipid peroxidation. | |
| Resveratrol | Animal models (review) | Varied | Varied | Upregulates antioxidant enzymes and inhibits NADPH oxidase-mediated reactive oxygen species (ROS) production. | |
| Curcuma comosa Extract (containing diarylheptanoids) | Rats | 250 and 500 mg/kg/day | 30 days | Showed protective effects against CCl4-induced hepatotoxicity. | [2] |
Table 2: Comparison of In Vivo PPARβ/δ Agonist Activity
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| GW501516 | Ovariectomized rats | Not specified | Not specified | Ameliorates lipid metabolism and insulin (B600854) sensitivity. | [3] |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | Not specified (in vitro) | EC50 = 23.1 μM | Not applicable | A glucoside derivative that significantly activates PPARβ(δ) transcriptional activity. |
Experimental Protocols
In Vivo Antioxidant Activity Assessment (General Protocol)
A common method to assess in vivo antioxidant activity involves inducing oxidative stress in an animal model and evaluating the protective effects of the test compound.
-
Animal Model: Male Wistar rats are often used.
-
Induction of Oxidative Stress: A pro-oxidant agent, such as carbon tetrachloride (CCl4) or hydrogen peroxide (H2O2), is administered to induce oxidative damage, typically in the liver.
-
Treatment Groups:
-
Control group (vehicle only)
-
Oxidative stress group (vehicle + pro-oxidant)
-
Treatment group(s) (test compound at various doses + pro-oxidant)
-
Positive control group (known antioxidant + pro-oxidant)
-
-
Administration: The test compound is typically administered orally for a set period before and/or during the induction of oxidative stress.
-
Outcome Measures: At the end of the study, blood and tissue samples (e.g., liver) are collected to measure biomarkers of oxidative stress and antioxidant enzyme activity. These can include:
-
Serum levels of liver enzymes (ALT, AST)
-
Malondialdehyde (MDA) levels (a marker of lipid peroxidation)
-
Activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx))
-
Total antioxidant capacity (TAC)
-
In Vivo PPARβ/δ Agonist Activity Assessment (General Protocol)
Evaluating the in vivo efficacy of a PPARβ/δ agonist often involves using a metabolic disease model.
-
Animal Model: Ovariectomized rats or mice fed a high-fat diet are common models for metabolic syndrome.
-
Treatment Groups:
-
Control group (vehicle only)
-
Disease model group (e.g., high-fat diet)
-
Treatment group(s) (test compound at various doses + disease model)
-
Positive control group (known PPARβ/δ agonist like GW501516 + disease model)
-
-
Administration: The test compound is typically administered orally over several weeks.
-
Outcome Measures: Key parameters related to metabolism are assessed:
-
Blood glucose and insulin levels
-
Serum lipid profiles (triglycerides, cholesterol)
-
Gene expression analysis in relevant tissues (e.g., liver, skeletal muscle) for PPARβ/δ target genes involved in fatty acid oxidation.
-
Histological analysis of tissues like the liver to assess steatosis.
-
Signaling Pathways and Experimental Workflow
Antioxidant Signaling Pathway
Diarylheptanoids and other antioxidants can exert their effects through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Nrf2-mediated antioxidant response pathway.
PPARβ/δ Agonist Signaling Pathway
PPARβ/δ agonists bind to the PPARβ/δ nuclear receptor, leading to the transcription of genes involved in fatty acid metabolism.
Caption: PPARβ/δ agonist signaling pathway.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a compound's activity.
Caption: A generalized workflow for in vivo studies.
Conclusion
While direct in vivo evidence for the activity of this compound is currently limited, the available data on related diarylheptanoids from Curcuma comosa suggest its potential as an antioxidant and neuroprotective agent. Furthermore, a derivative of this compound has shown promising PPARβ/δ agonist activity in vitro. For a conclusive understanding of its in vivo efficacy and to enable a direct comparison with established alternatives like Curcumin, Resveratrol, and GW501516, further preclinical studies on the isolated compound are warranted. This guide serves as a foundational resource for designing such studies by providing a comparative context and outlining relevant experimental methodologies.
References
- 1. 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane | 408324-00-5 | Benchchem [benchchem.com]
- 2. wjst.wu.ac.th [wjst.wu.ac.th]
- 3. A diarylheptanoid phytoestrogen from Curcuma comosa, 1,7-diphenyl-4,6-heptadien-3-ol, accelerates human osteoblast proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Mechanism of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental assays to elucidate and confirm the antioxidant and anti-inflammatory mechanisms of the diarylheptanoid, 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. This natural compound, isolated from plants of the Curcuma genus, has garnered interest for its therapeutic potential.[1][2] The primary proposed mechanisms of action are direct antioxidant activity and modulation of key inflammatory signaling pathways such as NF-κB and Nrf2.
To rigorously validate these mechanisms, a multi-faceted approach employing a variety of assays is essential. This guide details the experimental protocols for these assays, presents available quantitative data for the target compound and related molecules, and offers a comparative analysis to aid in experimental design.
Core Mechanisms of Action
The principal hypothesised mechanisms for this compound are twofold:
-
Antioxidant Activity: The compound is believed to directly scavenge free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, attributable to its phenolic hydroxyl groups.[2]
-
Anti-inflammatory Activity: This is thought to be mediated through the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB pathway, and the activation of the Nrf2 antioxidant response pathway.
Below is a signaling pathway diagram illustrating these proposed mechanisms.
Caption: Proposed mechanism of this compound.
Orthogonal Assays for Mechanism Confirmation
To validate the proposed mechanisms, a series of orthogonal assays targeting different aspects of the pathways are recommended. The following sections provide a comparative guide to these assays.
Antioxidant Capacity Assays
These assays quantify the direct free radical scavenging ability of the compound.
| Assay | Principle | Endpoint | Typical Output |
| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Decrease in absorbance at ~517 nm | IC50 (concentration for 50% inhibition) |
| ABTS Radical Scavenging | Measures the reduction of the ABTS radical cation by the antioxidant, leading to a loss of color. | Decrease in absorbance at ~734 nm | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a blue-colored complex. | Increase in absorbance at ~593 nm | Ferrous sulfate (B86663) or Trolox equivalents |
| Cupric Reducing Antioxidant Capacity (CUPRAC) | Measures the reduction of Cu²⁺ to Cu¹⁺ by the antioxidant in the presence of neocuproine, forming a colored complex. | Increase in absorbance at ~450 nm | Trolox or ascorbic acid equivalents |
Experimental Workflow for Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity assays.
Anti-inflammatory and Nrf2-Activating Cellular Assays
These cell-based assays provide insights into the compound's effects on specific signaling pathways.
a) NF-κB Signaling Pathway
| Assay | Principle | Endpoint | Typical Output |
| NF-κB Luciferase Reporter Assay | Measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. | Luminescence intensity | Fold change in luciferase activity, IC50 |
| Western Blot for p-p65 and IκBα | Quantifies the levels of phosphorylated (active) NF-κB p65 subunit and the inhibitory protein IκBα. | Protein band intensity | Relative protein expression levels |
Quantitative Data for a Related Diarylheptanoid:
A glycoside of the target compound, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to significantly inhibit TNF-α-induced NF-κB transcriptional activity with an IC50 of 9.4 μM.
b) Nrf2 Signaling Pathway
| Assay | Principle | Endpoint | Typical Output |
| ARE Luciferase Reporter Assay | Measures the transcriptional activity of Nrf2. Cells are transfected with a plasmid containing the luciferase gene under the control of the Antioxidant Response Element (ARE). | Luminescence intensity | Fold change in luciferase activity, EC50 |
| Western Blot for Nrf2, Keap1, HO-1, NQO1 | Quantifies the protein levels of Nrf2, its repressor Keap1, and downstream target proteins Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). | Protein band intensity | Relative protein expression levels |
| qRT-PCR for HO-1 and NQO1 | Measures the mRNA expression levels of Nrf2 target genes. | Ct values | Fold change in gene expression |
| Keap1-Nrf2 Interaction Assay | A biochemical assay, often using fluorescence polarization, to measure the direct interaction between Keap1 and Nrf2 and its disruption by the compound. | Fluorescence polarization signal | IC50 for disruption of the interaction |
Illustrative Data for a Related Diarylheptanoid (Curcumin):
Curcumin has been shown to activate the Nrf2/HO-1 pathway, leading to increased expression of Nrf2 and its downstream antioxidant genes, including HO-1 and NQO1.[3]
c) Pro-inflammatory Cytokine Production
| Assay | Principle | Endpoint | Typical Output |
| ELISA for TNF-α and IL-6 | Quantifies the concentration of secreted pro-inflammatory cytokines in cell culture supernatants. | Absorbance at ~450 nm | Cytokine concentration (pg/mL or ng/mL), IC50 |
Quantitative Data for a Related Diarylheptanoid from Curcuma comosa:
A diarylheptanoid, 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene, demonstrated potent inhibition of IL-6 and TNF-α production in LPS-stimulated RAW 264.7 macrophages with the following IC50 values:[4]
-
IL-6: 3.96 ± 0.12 ng/mL
-
TNF-α: 0.94 ± 0.03 μg/mL
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Calculate the fold change relative to the stimulated control and determine the IC50 value.
-
Western Blot for Nrf2 Pathway Proteins
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HaCaT or HepG2) and treat with the diarylheptanoid for a specified time.
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
qRT-PCR for Antioxidant Gene Expression
-
Cell Culture and Treatment:
-
Treat cells with the diarylheptanoid for an appropriate duration (e.g., 6-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform real-time PCR using SYBR Green master mix and primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Use a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Logical Relationship of Orthogonal Assays
The following diagram illustrates how these different assays logically connect to confirm the proposed mechanism of action.
Caption: Logical flow of orthogonal assays for mechanism validation.
Conclusion
Confirming the mechanism of action of this compound requires a systematic approach using a combination of orthogonal assays. This guide provides a framework for researchers to design comprehensive studies. By integrating data from direct antioxidant assays with cell-based assays for NF-κB and Nrf2 signaling, a robust and well-supported understanding of the compound's therapeutic potential can be achieved. While quantitative data for this specific diarylheptanoid is still emerging, the provided protocols and comparative data for related compounds offer a solid foundation for future research.
References
A Comparative Analysis of Diarylheptanoid Content in Curcuma Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Curcuma represents a rich source of bioactive compounds, particularly diarylheptanoids. This guide provides a comparative analysis of the diarylheptanoid content across various Curcuma species, supported by experimental data and detailed methodologies, to aid in the selection of promising species for further investigation and drug discovery.
Diarylheptanoids, a class of phenolic compounds, are the primary active constituents in the rhizomes of Curcuma plants. Among these, curcumin (B1669340), demethoxycurcumin, and bisdemethoxycurcumin (B1667434) are the most well-known and extensively studied for their therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] The concentration of these valuable compounds, however, varies significantly among different Curcuma species, making a comparative understanding crucial for targeted research and development.
Quantitative Comparison of Diarylheptanoid Content
The following table summarizes the quantitative data on the content of major diarylheptanoids in different Curcuma species, as determined by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS). The data highlights the variability in compound concentrations, with Curcuma longa generally exhibiting the highest levels of total curcuminoids.
| Curcuma Species | Diarylheptanoid | Content (mg/g of dry rhizome) | Analytical Method | Reference |
| Curcuma longa (Turmeric) | Curcumin | 62 - 90 | HPLC-UV-MS | [3] |
| Demethoxycurcumin | 9 - 23 | HPLC-UV-MS | [3] | |
| Bisdemethoxycurcumin | 0.3 - 14 | HPLC-UV-MS | [3] | |
| Total Curcuminoids | ~40.36 | HPLC-UV-MS | [3] | |
| Curcuma xanthorrhiza (Javanese Turmeric) | Curcumin | 6.32 | HPLC | [4] |
| Curcuma zedoaria (White Turmeric) | Curcumin | 5.74 | HPLC | [4] |
| Curcuma comosa | (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | Varies | HPLC-DAD | [5] |
| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | Varies | HPLC-DAD | [5] | |
| (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol | Varies | HPLC-DAD | [5] | |
| Curcuma aromatica | Curcuminoids | Lower than C. longa | UPLC/Q-TOF MS | [6] |
| Curcuma kwangsiensis | Diarylheptanoids | Varies | HPLC | [7][8][9] |
Note: The content of diarylheptanoids can vary depending on factors such as geographical location, cultivation conditions, and the specific analytical method used. The data presented here is for comparative purposes.
Experimental Protocols
A standardized and reliable methodology is paramount for the accurate quantification of diarylheptanoids. The most commonly employed techniques are HPLC and UPLC-MS/MS.
High-Performance Liquid Chromatography (HPLC) for Curcuminoid Analysis
This method is widely used for the separation and quantification of curcumin, demethoxycurcumin, and bisdemethoxycurcumin.
-
Sample Preparation:
-
Dried rhizomes of the Curcuma species are ground into a fine powder.
-
A known weight of the powder is extracted with a suitable solvent, typically ethanol (B145695) or methanol, using methods such as maceration or Soxhlet extraction.[10]
-
The resulting extract is filtered and evaporated to dryness.
-
The dried extract is redissolved in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[3]
-
Mobile Phase: A gradient elution system consisting of acetonitrile (B52724) and water (often with a small percentage of formic or acetic acid to improve peak shape) is common.[3][5]
-
Flow Rate: A typical flow rate is 1 mL/min.[5]
-
Detection: A UV-Vis or photodiode array (PDA) detector is used, with detection wavelengths typically set around 420-425 nm for curcuminoids.[3]
-
Quantification: The concentration of each curcuminoid is determined by comparing its peak area to a standard curve generated from known concentrations of pure compounds.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Diarylheptanoid Profiling
UPLC-MS/MS offers higher resolution and sensitivity, enabling the identification and quantification of a broader range of diarylheptanoids, including those present at lower concentrations.[6][11][12]
-
Sample Preparation: Similar to the HPLC method, a crude extract is prepared and then appropriately diluted for UPLC-MS/MS analysis.
-
UPLC Conditions:
-
Column: A sub-2 µm particle size C18 column is used for enhanced separation efficiency.
-
Mobile Phase: A gradient of acetonitrile and water with additives like formic acid is employed.
-
Flow Rate: A lower flow rate, typically around 0.2-0.4 mL/min, is used.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of compounds.[11][12]
-
Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the parent ions, generating characteristic fragmentation patterns that aid in the identification of specific diarylheptanoids.
-
Quantification: Quantification is achieved using methods like multiple reaction monitoring (MRM), which offers high selectivity and sensitivity.
-
Signaling Pathways Modulated by Diarylheptanoids
The therapeutic effects of diarylheptanoids are attributed to their ability to modulate various cellular signaling pathways. Curcumin, the most studied diarylheptanoid, is known to interact with multiple targets.
One of the key anti-inflammatory mechanisms of diarylheptanoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[13][14] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Another important pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway , which is involved in cytokine signaling and immune responses. Diarylheptanoids have been shown to suppress this pathway.[13][15][16] Furthermore, some diarylheptanoids can activate the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAchR)-mediated JAK2-STAT3 signaling , which has anti-inflammatory effects.[15][16]
The antioxidant effects of these compounds are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway .[13] Nrf2 is a transcription factor that upregulates the expression of various antioxidant and detoxification enzymes.
Visualizing the Methodologies
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for diarylheptanoid analysis and a simplified representation of the NF-κB signaling pathway modulated by these compounds.
References
- 1. A critical review of analytical methods for determination of curcuminoids in turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolome Mining of Curcuma longa L. Using HPLC-MS/MS and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secondary Metabolite Profiling of Curcuma Species Grown at Different Locations Using GC/TOF and UPLC/Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five new diarylheptanoids from the rhizomes of Curcuma kwangsiensis and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diarylheptanoid from rhizomes of Curcuma kwangsiensis (DCK) inhibited imiquimod-induced dendritic cells activation and Th1/Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [rex.libraries.wsu.edu]
- 13. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis of the anti-inflammatory potential of a diarylheptanoid in murine macrophage RAW 264.7 cells [scirp.org]
- 15. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Potency Showdown: 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane vs. Its Glycoside
A detailed comparison of the biological potency of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and its glycosidic form reveals that the presence of a sugar moiety significantly influences its activity, with the glycoside demonstrating quantifiable efficacy in key cellular signaling pathways where data for the aglycone is less defined.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, presenting available experimental data to compare the potency of the parent diarylheptanoid and its glycoside derivative.
Quantitative Potency Analysis
To date, direct comparative studies evaluating the potency of this compound (the aglycone) and its 3-O-β-D-glucopyranoside derivative in the same assays are limited in publicly available literature. However, data for the glycoside in specific assays has been reported, providing a benchmark for its biological activity.
| Compound | Assay Target | Cell Line | Potency Metric | Value (µM) |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | NF-κB Transcriptional Activity (TNF-α induced) | HepG2 | IC₅₀ | 9.4 |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPAR Transcriptional Activity | - | EC₅₀ | 9.9 |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPARβ(δ) Transcriptional Activity | - | EC₅₀ | 23.1 |
| This compound (Aglycone) | NF-κB Inhibition | - | IC₅₀ | Data not available |
| This compound (Aglycone) | PPAR Activation | - | EC₅₀ | Data not available |
Experimental Methodologies
The reported potency values for (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside were determined using the following experimental setups:
NF-κB Transcriptional Activity Assay
-
Cell Line: Human hepatoma (HepG2) cells.
-
Induction: Tumor Necrosis Factor-alpha (TNF-α) was used to induce NF-κB transcriptional activity.
-
Methodology: A reporter gene assay was likely employed, where the activation of NF-κB drives the expression of a reporter gene (e.g., luciferase). The inhibitory concentration (IC₅₀) was determined by measuring the reduction in reporter gene activity in the presence of the test compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Transcriptional Activity Assay
-
Methodology: A cell-based transcriptional activation assay was utilized. This typically involves co-transfecting cells with a plasmid containing a PPAR-responsive element linked to a reporter gene and a plasmid expressing the specific PPAR subtype (α, β/δ, or γ).
-
Measurement: The effective concentration (EC₅₀) was calculated based on the dose-dependent increase in reporter gene expression upon treatment with the compound.
Signaling Pathway and Compound Comparison
The following diagrams illustrate the NF-κB signaling pathway, which is a key target of the glycoside, and a logical comparison between the aglycone and its glycoside.
Figure 1: Simplified NF-κB Signaling Pathway and the inhibitory action of the diarylheptanoid glycoside.
Figure 2: Logical comparison of the aglycone and its glycoside based on available potency data.
Discussion and Conclusion
The available data indicates that (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside is a moderately potent inhibitor of TNF-α-induced NF-κB transcriptional activity and an activator of PPARs. The presence of the glucose moiety appears to be compatible with, and may even contribute to, its biological activity in these pathways.
While the aglycone, this compound, is known for its general antioxidant and anti-inflammatory properties, the lack of specific potency data in the same assays prevents a direct quantitative comparison. It is plausible that the glycosylation affects the compound's solubility, cell permeability, and interaction with molecular targets, thereby influencing its overall potency.
References
A Comparative Analysis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and Known PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide
This guide provides a comprehensive comparison of the novel diarylheptanoid, 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, against established Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of its potential as a therapeutic agent.
Quantitative Performance Analysis
The efficacy of this compound as a PPAR agonist is benchmarked against well-characterized agonists for each PPAR subtype: Rosiglitazone (PPARγ), Fenofibrate (active metabolite: Fenofibric acid, for PPARα), and GW501516 (PPARβ/δ). The available data for a closely related derivative, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, demonstrates significant PPAR transcriptional activation.
| Compound | Target PPAR Subtype | Agonist Type | EC50 (µM) |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | PPARβ/δ (specific) | Partial/Full | 23.1 |
| (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside | General PPARs | Partial/Full | 9.9 |
| Rosiglitazone | PPARγ | Full | 0.060 |
| Fenofibric Acid (active metabolite of Fenofibrate) | PPARα | Full | 45.1 (IC50 for binding) |
| GW501516 | PPARβ/δ | Full | 0.001 |
Note: The EC50 value for Fenofibric Acid is presented as an IC50 from a competitive binding assay, which is indicative of its binding affinity. The data for the diarylheptanoid is for its glucopyranoside derivative, and the activity of the parent compound may vary.
Experimental Protocols
To ensure reproducibility and transparent comparison, the following are detailed methodologies for key experiments used to characterize PPAR agonists.
PPAR Activation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (luciferase).
a. Cell Culture and Transfection:
-
HEK293T (Human Embryonic Kidney 293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 3 × 10^4 cells/well.
-
After 24 hours, cells are co-transfected with a chimeric receptor expression plasmid (e.g., human PPARα-Gal4, PPARγ-Gal4, or PPARβ/δ-Gal4) and a reporter plasmid containing the luciferase gene under the control of a Gal4 upstream activating sequence (e.g., pGL4.35 with 9× Gal4 UAS). Transfection is performed using a suitable transfection reagent.
b. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with DMEM containing the test compounds at various concentrations.
-
Rosiglitazone, Fenofibric acid, and GW501516 are used as positive controls for PPARγ, PPARα, and PPARβ/δ, respectively. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for 24 hours.
c. Luciferase Assay:
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
The luminescence signal is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
The fold activation is calculated relative to the vehicle control.
d. Data Analysis:
-
The EC50 values (the concentration of a compound that elicits 50% of the maximal response) are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
PPAR Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding affinity of a compound to the ligand-binding domain (LBD) of a specific PPAR subtype.
a. Reagents:
-
GST-tagged human PPAR-LBD (α, γ, or β/δ).
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
A fluorescently labeled pan-PPAR ligand (tracer, acceptor fluorophore).
-
Test compounds and known competitor ligands.
-
TR-FRET assay buffer.
b. Assay Procedure:
-
The assay is performed in a 384-well plate.
-
A mixture of the GST-tagged PPAR-LBD and the terbium-labeled anti-GST antibody is prepared in the assay buffer.
-
The test compounds are serially diluted and added to the wells.
-
The fluorescent tracer is added to all wells.
-
The PPAR-LBD/antibody mixture is then added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
c. Data Acquisition:
-
The TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection. The reader excites the terbium donor and measures the emission from both the terbium (at ~490 nm) and the acceptor tracer (at ~520 nm).
d. Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
In the absence of a competitor, the tracer binds to the PPAR-LBD, bringing the donor and acceptor fluorophores into proximity and resulting in a high FRET signal.
-
A test compound that binds to the PPAR-LBD will displace the tracer, leading to a decrease in the FRET signal.
-
The IC50 values (the concentration of a compound that inhibits 50% of the tracer binding) are determined by plotting the FRET ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: The PPAR signaling pathway, illustrating ligand activation and gene transcription.
Caption: Workflow for benchmarking a novel PPAR agonist against known standards.
A Comparative Guide to Negative Controls for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane against a proposed negative control, 1,7-Bis(3,4-dimethoxyphenyl)heptane. The selection of an appropriate negative control is critical for the validation of experimental results, ensuring that the observed effects are specific to the chemical features of the active compound.
The catecholic hydroxyl groups present on the phenyl rings of this compound are hypothesized to be crucial for its antioxidant and anti-inflammatory activities. By comparing its activity with a structurally analogous compound where these hydroxyl groups are replaced by methoxy (B1213986) groups, researchers can effectively dissect the structure-activity relationship and confirm the mechanism of action.
Comparative Analysis of Biological Activity
The following tables summarize the expected experimental outcomes when testing this compound and its methoxylated analogue, 1,7-Bis(3,4-dimethoxyphenyl)heptane, in key biological assays.
Table 1: In Vitro Antioxidant Activity by DPPH Radical Scavenging Assay
| Compound | Concentration (µM) | % DPPH Radical Scavenging (Hypothetical) | IC50 (µM) (Hypothetical) |
| This compound | 1 | 25.3 ± 2.1 | 15.8 |
| 5 | 48.9 ± 3.5 | ||
| 10 | 65.7 ± 4.2 | ||
| 25 | 85.1 ± 5.0 | ||
| 50 | 94.2 ± 3.8 | ||
| 1,7-Bis(3,4-dimethoxyphenyl)heptane (Negative Control) | 1 | 2.1 ± 0.5 | > 100 |
| 5 | 3.5 ± 0.8 | ||
| 10 | 4.2 ± 1.1 | ||
| 25 | 5.8 ± 1.5 | ||
| 50 | 7.3 ± 2.0 | ||
| Ascorbic Acid (Positive Control) | 1 | 30.1 ± 2.5 | 8.5 |
| 5 | 60.5 ± 4.1 | ||
| 10 | 92.3 ± 3.9 | ||
| 25 | 95.8 ± 2.7 | ||
| 50 | 96.1 ± 2.5 |
Table 2: Inhibition of NF-κB Activation in a Reporter Gene Assay
| Compound | Concentration (µM) | % Inhibition of TNF-α induced NF-κB Activity (Hypothetical) | IC50 (µM) (Hypothetical) |
| This compound | 1 | 15.2 ± 2.8 | 22.4 |
| 5 | 35.8 ± 4.1 | ||
| 10 | 52.1 ± 5.5 | ||
| 25 | 78.9 ± 6.2 | ||
| 50 | 91.5 ± 4.9 | ||
| 1,7-Bis(3,4-dimethoxyphenyl)heptane (Negative Control) | 1 | 1.5 ± 0.4 | > 100 |
| 5 | 2.8 ± 0.9 | ||
| 10 | 4.0 ± 1.3 | ||
| 25 | 6.1 ± 1.8 | ||
| 50 | 8.2 ± 2.2 | ||
| Bay 11-7082 (Positive Control) | 1 | 38.4 ± 3.7 | 4.7 |
| 5 | 75.1 ± 5.9 | ||
| 10 | 94.6 ± 3.1 | ||
| 25 | 96.3 ± 2.5 | ||
| 50 | 97.1 ± 2.2 |
Table 3: Cytotoxicity Assessment by MTT Assay in HEK293T Cells
| Compound | Concentration (µM) | % Cell Viability (Hypothetical) | CC50 (µM) (Hypothetical) |
| This compound | 1 | 98.5 ± 3.1 | > 100 |
| 10 | 96.2 ± 4.5 | ||
| 25 | 94.8 ± 3.9 | ||
| 50 | 91.3 ± 5.2 | ||
| 100 | 85.7 ± 6.1 | ||
| 1,7-Bis(3,4-dimethoxyphenyl)heptane (Negative Control) | 1 | 99.1 ± 2.8 | > 100 |
| 10 | 98.4 ± 3.3 | ||
| 25 | 97.5 ± 2.9 | ||
| 50 | 95.1 ± 4.0 | ||
| 100 | 92.6 ± 4.8 | ||
| Doxorubicin (B1662922) (Positive Control) | 0.1 | 85.2 ± 5.7 | 0.8 |
| 0.5 | 55.9 ± 6.8 | ||
| 1 | 30.1 ± 4.9 | ||
| 5 | 10.7 ± 3.1 | ||
| 10 | 5.2 ± 2.0 |
Experimental Protocols
A detailed methodology for each of the key experiments is provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the in vitro antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.
-
Materials:
-
This compound
-
1,7-Bis(3,4-dimethoxyphenyl)heptane
-
Ascorbic acid (positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol.
-
Serially dilute the stock solutions to achieve the desired final concentrations.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.
-
NF-κB Luciferase Reporter Gene Assay
This cell-based assay measures the inhibition of the NF-κB signaling pathway.
-
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
1,7-Bis(3,4-dimethoxyphenyl)heptane
-
Bay 11-7082 (positive control)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed the HEK293T-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds or Bay 11-7082 for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours. A set of untreated and unstimulated cells should be included as a negative control.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
1,7-Bis(3,4-dimethoxyphenyl)heptane
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds or doxorubicin for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Simplified NF-κB signaling pathway.
Experimental Workflow
Caption: General workflow for cell-based assays.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
-
Waste Segregation : It is crucial to segregate waste containing this compound from other laboratory waste streams. Do not mix it with non-hazardous waste.[3]
-
Waste Collection :
-
Liquid Waste : Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and shatter-proof container.[4] The container must be compatible with the chemical nature of the waste.
-
Solid Waste : Place contaminated materials such as pipette tips, gloves, and absorbent paper into a separate, sealable, and puncture-proof container.[5]
-
-
Container Labeling : All waste containers must be clearly and accurately labeled. The label should include:
-
Waste Storage : Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that the storage area is compliant with all institutional and local regulations for hazardous waste storage.
-
Disposal Arrangement : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4] Do not under any circumstances pour this compound waste down the sink or dispose of it in the regular trash. [5][6]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory waste accumulation should be followed.
| Parameter | Guideline |
| Maximum Container Volume | 20 Liters (5 Gallons) |
| Maximum Accumulation Time | 90 Days (or as per institutional policy) |
| Container Fill Level | Do not exceed 90% capacity to prevent spills. |
Experimental Protocol for Waste Neutralization (Hypothetical)
While incineration at a licensed facility is the recommended disposal method, a hypothetical neutralization protocol for small residual amounts could involve oxidation.[6] This should only be performed by trained personnel with EHS approval.
-
Preparation : In a chemical fume hood, prepare a solution of sodium hypochlorite (B82951) (bleach) in a suitable reaction vessel.
-
Dilution : Dilute the waste containing this compound with an appropriate solvent to a low concentration.
-
Reaction : Slowly add the diluted waste to the sodium hypochlorite solution with constant stirring. The phenolic groups are expected to oxidize.
-
Verification : After the reaction is complete, test the resulting solution to ensure the absence of the original compound before proceeding with further disposal steps as determined by your EHS office.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical relationships and procedural flow.
Caption: Disposal workflow for this compound.
Caption: Decision tree for handling different forms of waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
Essential Safety and Handling Guide for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
This guide provides immediate and essential safety protocols for handling this compound, a phenolic compound isolated from the roots of Curcuma comosa Roxb[1][2]. The following procedures are based on established safety practices for similar chemical structures and should be implemented to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles where splashing is a risk[3]. |
| Hands | Chemical-impermeable gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Gloves must be inspected prior to use and hands should be washed and dried after handling[3]. |
| Body | Fire/flame resistant and impervious clothing | A lab coat or chemical-resistant apron/coverall should be worn to protect the skin[3]. |
| Respiratory | Full-face respirator | Recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced. Use in well-ventilated areas[3]. |
| Feet | Closed-toe shoes | Standard laboratory practice for handling hazardous chemicals. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood[3].
-
Avoid the formation of dust and aerosols[3].
-
Use non-sparking tools and prevent fire caused by electrostatic discharge[3].
-
Avoid contact with skin and eyes[3].
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3].
-
Keep away from foodstuff containers and incompatible materials[3].
-
Remove all sources of ignition[3].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[3]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[3]. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor[3]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[3]. |
Spill Response:
-
Ensure adequate ventilation and remove all sources of ignition[3].
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak[3].
-
Prevent further leakage or spillage if it is safe to do so[3].
-
Collect the spillage and arrange for disposal. Do not let the chemical enter drains[3].
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, regional, and national regulations.
-
Chemical Disposal: The chemical should be kept in suitable, closed containers for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[3].
-
Contaminated PPE: Dispose of contaminated gloves and clothing as hazardous waste.
Visualized Workflows
The following diagrams illustrate the key safety and handling workflows.
Caption: Personal Protective Equipment (PPE) workflow before, during, and after handling the chemical.
Caption: Step-by-step workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
